VK-II-36
Description
Propriétés
IUPAC Name |
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUVSUMPCOUABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955371-66-1 | |
| Record name | 955371-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VK-II-36
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VK-II-36 is a novel carvedilol (B1668590) analog engineered to retain the beneficial antiarrhythmic properties of its parent compound while being devoid of β-adrenergic receptor blocking activity. Its primary mechanism of action is the direct inhibition of spontaneous, aberrant calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in cardiomyocytes. By modulating the ryanodine (B192298) receptor 2 (RyR2), this compound effectively suppresses both early and delayed afterdepolarizations (EADs and DADs), the cellular triggers for a variety of cardiac arrhythmias. This targeted action on intracellular Ca²⁺ handling makes this compound a promising therapeutic candidate for channelopathies and other conditions characterized by Ca²⁺-driven arrhythmogenesis.
Core Mechanism of Action: Inhibition of Spontaneous Sarcoplasmic Reticulum Ca²⁺ Release
The cornerstone of this compound's antiarrhythmic effect lies in its ability to stabilize the sarcoplasmic reticulum Ca²⁺ release channel, RyR2. In pathological states such as catecholaminergic polymorphic ventricular tachycardia (CPVT), long QT syndrome, and digitalis toxicity, RyR2 channels can become "leaky," leading to spontaneous Ca²⁺ release during diastole (for DADs) or during the plateau phase of the action potential (for EADs). This aberrant Ca²⁺ release activates the sodium-calcium exchanger (NCX), generating a net inward current that depolarizes the cell membrane and can trigger ectopic beats.
This compound directly interacts with the RyR2 channel, reducing its open probability and thereby suppressing these spontaneous Ca²⁺ release events, often referred to as spontaneous Ca²⁺ elevations (SCaEs) or Ca²⁺ waves.[1] This action is independent of β-adrenergic receptor blockade, a key differentiator from carvedilol.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its closely related analog, VK-II-86.
Table 1: Effect of this compound on Spontaneous Ca²⁺ Elevations and Triggered Arrhythmias
| Parameter | Condition | Control | This compound (30 µM) | p-value | Reference |
| Frequency of SCaEs | Isoproterenol-induced | High | Significantly Reduced | <0.05 | Maruyama et al., 2013 |
| Incidence of TAs | RyR2 R4496+/- mice | Present | Eliminated | N/A | Maruyama et al., 2013 |
| Incidence of EAD-mediated TAs | Acquired Long QT model | 100% | 0% | <0.01 | Maruyama et al., 2013 |
Table 2: Effect of VK-II-86 on Ouabain-Induced Cardiotoxicity
| Parameter | Condition | Ouabain (B1677812) (50 µM) | Ouabain + VK-II-86 (1 µM) | p-value | Reference |
| Frequency of Spontaneous Contractions | Rat Cardiomyocytes | Increased | Significantly Reduced | <0.05 | Gonano et al., 2018 |
| Frequency of Ca²⁺ Waves | Rat Cardiomyocytes | Increased | Significantly Reduced | <0.05 | Gonano et al., 2018 |
| Cell Death (Apoptosis) | Rat Cardiomyocytes | Increased | Significantly Reduced | <0.05 | Gonano et al., 2018 |
Table 3: Multi-Channel Effects of VK-II-86 in Hypokalaemia
| Ion Channel Current | Condition | Hypokalaemia | Hypokalaemia + VK-II-86 | p-value | Reference |
| IK1 | Murine Cardiomyocytes | Decreased | Prevented Decrease | <0.05 | Abu-Taha et al., 2022 |
| IKr | HEK-293 Cells | Decreased | Prevented Decrease | <0.05 | Abu-Taha et al., 2022 |
| INa-L | Murine Cardiomyocytes | Increased | Prevented Increase | <0.05 | Abu-Taha et al., 2022 |
| ICa | Canine Cardiomyocytes | Increased | Prevented Increase | <0.05 | Abu-Taha et al., 2022 |
Experimental Protocols
Langendorff-Perfused Heart Preparation for Arrhythmia Induction
This ex vivo model is utilized to study the effects of this compound on the whole heart in the absence of systemic neural and hormonal influences.
-
Heart Isolation: Mice or rabbits are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.
-
Arrhythmia Induction:
-
DAD model: Arrhythmias are induced by rapid ventricular pacing in the presence of isoproterenol (B85558) to simulate catecholaminergic stress.[1]
-
EAD model: An acquired long QT syndrome phenotype is created by perfusing the heart with an IKr blocker (e.g., E-4031) and a solution with reduced potassium and magnesium concentrations.[1]
-
-
Data Acquisition: A combination of electrocardiogram (ECG) and optical mapping with voltage-sensitive (e.g., RH237) and Ca²⁺-sensitive (e.g., Rhod-2 AM) dyes is used to simultaneously record electrical activity and intracellular Ca²⁺ dynamics.
-
Drug Application: this compound is added to the perfusate at the desired concentration, and its effects on arrhythmias and Ca²⁺ handling are recorded.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure ion channel currents in isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts.
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion channel currents.
-
Drug Application: this compound is applied to the extracellular solution, and its effects on the target ion currents are recorded.
Confocal Ca²⁺ Imaging in Isolated Cardiomyocytes
This method is used to visualize and quantify intracellular Ca²⁺ dynamics.
-
Cell Preparation: Isolated cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Imaging: The cells are placed on the stage of a confocal microscope and perfused with a physiological solution.
-
Ca²⁺ Event Induction: Spontaneous Ca²⁺ release events (Ca²⁺ sparks and waves) can be induced by treating the cells with agents like ouabain or by creating Ca²⁺ overload conditions.
-
Image Acquisition: The fluorescent signal from the Ca²⁺ indicator is recorded over time, often in line-scan mode to achieve high temporal resolution.
-
Drug Application: this compound is added to the perfusion solution, and its effect on the frequency and characteristics of Ca²⁺ release events is quantified.
Conclusion
This compound represents a targeted therapeutic approach for arrhythmias driven by abnormal intracellular Ca²⁺ handling. Its primary mechanism of action, the direct inhibition of RyR2-mediated spontaneous Ca²⁺ release from the sarcoplasmic reticulum, effectively suppresses both EADs and DADs. The lack of β-blocking activity distinguishes it from its parent compound, carvedilol, potentially offering a more favorable side-effect profile. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel antiarrhythmic agent.
References
An In-depth Technical Guide to the Core Properties of VK-II-36
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-36 is a novel carvedilol (B1668590) analog demonstrating significant potential in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings. This compound acts as a suppressor of sarcoplasmic reticulum (SR) Ca2+ release by directly targeting the ryanodine (B192298) receptor 2 (RyR2), without exhibiting β-adrenergic blocking activity. This unique pharmacological profile makes it a promising candidate for further investigation in the development of antiarrhythmic therapies. This document details the experimental protocols utilized in its characterization and presents quantitative data in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its biological effects.
Chemical Structure and Properties
This compound is a synthetic small molecule derived from carvedilol. Its chemical identity is established by the following properties:
| Property | Value |
| Chemical Name | 4-(2-(2-methoxyphenoxy)ethyl)-6-((9H-carbazol-4-yl)oxy)methyl)morpholin-3-one |
| Molecular Formula | C26H26N2O5 |
| CAS Number | 955371-66-1 |
| Molecular Weight | 446.49 g/mol |
A 2D representation of the chemical structure of this compound is provided below.
Mechanism of Action: Targeting RyR2-mediated Calcium Release
This compound exerts its antiarrhythmic effects by modulating intracellular calcium (Ca2+) dynamics within cardiomyocytes. The primary molecular target of this compound is the ryanodine receptor 2 (RyR2), a calcium release channel on the membrane of the sarcoplasmic reticulum.
The proposed mechanism involves the direct inhibition of spontaneous Ca2+ release from the SR, a phenomenon often implicated in the genesis of cardiac arrhythmias. By stabilizing RyR2 and preventing inappropriate Ca2+ leakage, this compound effectively suppresses both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers of ventricular tachyarrhythmias.[1][2]
A diagram illustrating the proposed signaling pathway is presented below.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of this compound's electrophysiological effects.
Langendorff-Perfused Heart Preparation
Objective: To study the effects of this compound on the electrical activity of intact hearts from mice and rabbits.
Protocol:
-
Animal Preparation: Mice or rabbits are anesthetized.
-
Heart Excision: The heart is rapidly excised and immediately placed in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: The heart is perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.
-
Drug Administration: this compound (30 μM) is added to the perfusate to assess its effects on cardiac electrophysiology.
Optical Mapping
Objective: To simultaneously record transmembrane potential and intracellular Ca2+ transients from the epicardial surface of the heart.
Protocol:
-
Dye Loading: The Langendorff-perfused heart is stained with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM).
-
Excitation-Contraction Uncoupling: An excitation-contraction uncoupler (e.g., blebbistatin) is used to minimize motion artifacts.
-
Illumination and Recording: The heart is illuminated with appropriate excitation light, and the emitted fluorescence is recorded using high-speed cameras.
-
Data Acquisition: Optical signals corresponding to action potentials and calcium transients are acquired and digitized for analysis.
Induction of Arrhythmias
Objective: To create experimental models of cardiac arrhythmias to test the efficacy of this compound.
Protocols:
-
Delayed Afterdepolarizations (DADs): In rabbit ventricles, DADs are induced by rapid ventricular pacing in the presence of isoproterenol.
-
Early Afterdepolarizations (EADs): In a rabbit model of acquired long QT syndrome, EADs are induced to study triggered activity.
Quantitative Data
The effects of this compound on key electrophysiological parameters are summarized in the tables below. The data is extracted from the study by Maruyama M, et al. (2013) in Heart Rhythm.[1][2]
Table 1: Effect of this compound on Spontaneous Ca2+ Elevations (SCaEs) and Triggered Activities (TAs) in Rabbit Ventricles
| Condition | SCaEs | Triggered Activities |
| Control (Isoproterenol + Pacing) | Present | Present |
| This compound (30 μM) | Suppressed | Eliminated |
Table 2: Effect of this compound on Early Afterdepolarizations (EADs) and Triggered Activities (TAs) in a Rabbit Model of Acquired Long QT Syndrome
| Parameter | Control | This compound (30 μM) |
| Systolic SCaEs | Present | Abolished |
| Phase-2 EADs | Present | Abolished |
| Phase-3 EADs Amplitude | High | Greatly Decreased |
| EAD-mediated TAs | Present | Completely Prevented |
Experimental Workflow Visualization
The general workflow for assessing the antiarrhythmic properties of this compound is depicted in the following diagram.
Conclusion
This compound represents a promising new avenue for the development of antiarrhythmic drugs. Its targeted action on the RyR2 channel, leading to the suppression of spontaneous Ca2+ release, addresses a fundamental mechanism underlying triggered arrhythmias. The absence of β-blocking activity distinguishes it from its parent compound, carvedilol, and may offer a more favorable side-effect profile. The experimental data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of cardiac rhythm disorders.
References
VK-II-36: A Carvedilol Analog with a Targeted Mechanism for Cardiac Arrhythmia
An In-depth Technical Guide on the Core Pharmacology of VK-II-36
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel analog of the widely prescribed beta-blocker carvedilol (B1668590), engineered to isolate and enhance a specific pharmacological activity while eliminating its canonical beta-adrenergic receptor blockade. This strategic molecular modification results in a compound that primarily targets the cardiac ryanodine (B192298) receptor (RyR2), a critical intracellular calcium release channel. By suppressing aberrant sarcoplasmic reticulum (SR) Ca2+ release, this compound effectively mitigates the triggers for cardiac arrhythmias, specifically early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). This technical guide provides a comprehensive overview of the core pharmacology of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Introduction
Carvedilol is a third-generation beta-blocker with a complex pharmacological profile that includes non-selective β-adrenergic blockade (β1 and β2) and α1-adrenergic blockade. While its efficacy in treating heart failure and hypertension is well-established, its broad receptor activity can lead to undesirable side effects. This compound emerges from a focused drug design strategy aimed at dissecting and optimizing the beneficial antiarrhythmic properties of carvedilol, independent of its beta-blocking effects.
This compound is structurally related to carvedilol but is distinguished by its lack of significant affinity for beta-adrenergic receptors.[1][2] Its primary mechanism of action is the direct inhibition of the cardiac ryanodine receptor (RyR2), which plays a pivotal role in excitation-contraction coupling and intracellular calcium homeostasis.[1][2] Dysregulation of RyR2, leading to spontaneous Ca2+ release from the sarcoplasmic reticulum, is a known contributor to the pathogenesis of cardiac arrhythmias. This compound's ability to suppress this pathological Ca2+ release makes it a promising candidate for the targeted treatment of arrhythmias with a potentially improved safety profile compared to its parent compound.
Pharmacological Profile: Quantitative Data
The defining characteristic of this compound is its selective action on RyR2-mediated Ca2+ release, with minimal to no activity at beta-adrenergic receptors. The following tables summarize the available quantitative data to illustrate this pharmacological distinction.
Table 1: Comparative Inhibitory Activity on Ryanodine Receptor (RyR2)-Mediated Calcium Release
| Compound | Assay System | Parameter | Value | Reference |
| This compound | HEK293 cells expressing RyR2 R4496C | Inhibition of spontaneous Ca2+ oscillations | Dose-dependent | [3] |
| R-Carvedilol | Ventricular myocytes | IC50 for inhibition of Ca2+ spark frequency | 0.3 µM | [4] |
| Desmethyl Carvedilol | HEK293 cells expressing RyR2 R4496C | IC50 for inhibition of store-overload-induced Ca2+ release | 7.62 µM | [5] |
Note: Direct IC50 values for this compound on RyR2 inhibition were not available in the reviewed literature. The provided data for R-Carvedilol (a non-beta-blocking enantiomer of carvedilol) and Desmethyl Carvedilol (a metabolite) offer context for the RyR2 inhibitory potential of carvedilol-related structures.
Table 2: Comparative Beta-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Carvedilol | β1-adrenergic | KD | ~4-5 nM | N/A |
| Carvedilol | β2-adrenergic | Selectivity (β1 vs. β2) | 6- to 39-fold | N/A |
| This compound | β-adrenergic | Activity | Does not block the β-receptor | [1][2] |
Note: While this compound is consistently reported to lack significant beta-blocking activity, specific Ki or KD values from competitive binding assays were not available in the public domain at the time of this review. The data for carvedilol is provided for comparative purposes to highlight the intended pharmacological shift in this compound.
Mechanism of Action: Targeting RyR2-Mediated Calcium Release
The arrhythmogenic activity of this compound is centered on its ability to modulate intracellular calcium cycling within cardiomyocytes.
Signaling Pathway
Under pathological conditions such as heart failure or certain genetic mutations, the sarcoplasmic reticulum can become overloaded with Ca2+, leading to spontaneous Ca2+ release through RyR2 channels. This diastolic Ca2+ leak can generate delayed afterdepolarizations (DADs). Similarly, during the plateau phase of the action potential, aberrant RyR2 opening can contribute to early afterdepolarizations (EADs). Both EADs and DADs are known triggers for life-threatening cardiac arrhythmias. This compound directly interacts with the RyR2 channel to suppress this spontaneous and triggered Ca2+ release, thereby stabilizing the cardiomyocyte membrane potential and preventing the initiation of arrhythmic events.
Key Experimental Protocols
The following sections detail the methodologies used to characterize the pharmacological properties of this compound and similar compounds.
Optical Mapping of Transmembrane Potential and Intracellular Calcium
This technique allows for the simultaneous measurement of electrical activity and calcium dynamics in cardiac tissue, providing a comprehensive view of the effects of a compound on arrhythmogenic substrates.
Objective: To assess the effect of this compound on action potential duration, conduction velocity, and the incidence of EADs and DADs, in correlation with intracellular Ca2+ transients.
Methodology:
-
Heart Preparation: Langendorff-perfuse an isolated heart (e.g., rabbit or mouse) with oxygenated Tyrode's solution.
-
Dye Loading: Load the heart with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Data Acquisition: Use a high-speed, dual-camera optical mapping system to record fluorescence signals corresponding to transmembrane potential and intracellular Ca2+.
-
Experimental Conditions: Induce arrhythmias through programmed electrical stimulation, rapid pacing, or pharmacological challenge (e.g., isoproterenol) in the absence and presence of varying concentrations of this compound.
-
Data Analysis: Analyze the recorded optical signals to quantify changes in action potential duration, dispersion of repolarization, and the frequency and amplitude of EADs, DADs, and spontaneous Ca2+ release events.
[3H]Ryanodine Binding Assay
This radioligand binding assay is used to determine the affinity and binding characteristics of a compound to the ryanodine receptor.
Objective: To quantify the direct interaction of this compound with the RyR2 channel.
Methodology:
-
Membrane Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.
-
Binding Reaction: Incubate the SR microsomes with a constant concentration of [3H]ryanodine and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound [3H]ryanodine using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the displacement of [3H]ryanodine by this compound and calculate the inhibitory constant (Ki).
In Vitro Beta-Adrenergic Receptor Blockade Assay
This functional assay assesses the ability of a compound to antagonize the effects of a beta-adrenergic agonist.
Objective: To confirm the lack of significant beta-blocking activity of this compound.
Methodology:
-
Cell Culture: Use a cell line expressing a specific beta-adrenergic receptor subtype (e.g., HEK293 cells transfected with β1- or β2-adrenergic receptors).
-
Stimulation: Stimulate the cells with a known beta-agonist (e.g., isoproterenol) in the presence of varying concentrations of the test compound (this compound) or a known beta-blocker (e.g., carvedilol) as a positive control.
-
Second Messenger Measurement: Measure the downstream signaling effect, typically the accumulation of cyclic AMP (cAMP), using an appropriate assay (e.g., ELISA or HTRF).
-
Data Analysis: Generate dose-response curves for the agonist in the presence of the antagonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA2 or Kb value to quantify the antagonist potency. The absence of a significant shift indicates a lack of beta-blocking activity.
Conclusion and Future Directions
This compound represents a targeted evolution of carvedilol, designed to retain and enhance its beneficial antiarrhythmic properties while shedding its beta-blocking activity. The available data strongly suggest that this compound's primary mechanism of action is the suppression of arrhythmogenic sarcoplasmic reticulum Ca2+ release through direct inhibition of the RyR2 channel. This selective pharmacology holds the promise of a more favorable side-effect profile and a targeted therapeutic approach for the management of cardiac arrhythmias.
Further research is warranted to fully elucidate the quantitative pharmacology of this compound. Specifically, direct comparative studies measuring the IC50 of this compound and carvedilol on RyR2 inhibition, as well as comprehensive radioligand binding studies to definitively quantify the binding affinity of this compound at beta-adrenergic receptor subtypes, are crucial next steps. Such data will be invaluable for the continued development of this promising new chemical entity and for informing the design of future clinical trials. The logical progression of this research is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US8703804B2 - Ryanodine receptor inhibitors and methods relating thereto - Google Patents [patents.google.com]
- 4. Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide on Sarcoplasmic Reticulum Ca2+ Release and the Modulatory Effects of VK-II-36
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the sarcoplasmic reticulum (SR) in calcium (Ca2+) homeostasis and the modulatory effects of the novel compound VK-II-36 on SR Ca2+ release. This document details the molecular mechanisms of SR Ca2+ release, the pathological implications of its dysregulation, and the potential therapeutic utility of this compound. Quantitative data from key experiments are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the subject matter.
Introduction to Sarcoplasmic Reticulum Ca2+ Release
The sarcoplasmic reticulum is a specialized intracellular organelle within muscle cells that serves as the primary reservoir for Ca2+. The release of Ca2+ from the SR is a critical step in excitation-contraction coupling, the process that links an electrical stimulus (action potential) to mechanical contraction. This release is predominantly mediated by the ryanodine (B192298) receptor (RyR), a large conductance channel located on the SR membrane. In cardiac muscle, the type 2 ryanodine receptor (RyR2) is the principal isoform.
The process of Ca2+-induced Ca2+ release (CICR) is fundamental to cardiac muscle contraction. An influx of Ca2+ through L-type Ca2+ channels on the cell membrane during an action potential triggers the opening of RyR2 channels, leading to a massive efflux of Ca2+ from the SR into the cytosol. This surge in cytosolic Ca2+ binds to the myofilaments, initiating muscle contraction.
Dysregulation of SR Ca2+ release is implicated in various cardiac pathologies, including arrhythmias and heart failure. Spontaneous, uncontrolled Ca2+ release from the SR, often in the form of Ca2+ sparks and waves, can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias. One of the key mechanisms underlying this pathological Ca2+ release is "store overload-induced Ca2+ release" (SOICR), where an excessively high Ca2+ load within the SR increases the open probability of RyR2 channels.
This compound: A Novel Modulator of Sarcoplasmic Reticulum Ca2+ Release
This compound is a carvedilol (B1668590) analog that has been identified as a suppressor of sarcoplasmic reticulum Ca2+ release.[1] Unlike its parent compound, carvedilol, this compound does not exhibit β-receptor blocking activity.[1] Its primary mechanism of action appears to be the direct inhibition of RyR2 channels, thereby reducing the propensity for spontaneous Ca2+ release. Research has shown that this compound can effectively inhibit triggered activities in the heart, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on SR Ca2+ release and related cellular phenomena.
Table 1: Effect of this compound on Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells Expressing Mutant RyR2 (R4496C)
| Concentration of this compound | Inhibition of Spontaneous Ca2+ Oscillations |
| 1 µM | Significant reduction in the frequency of Ca2+ oscillations |
| 10 µM | Complete abolishment of spontaneous Ca2+ oscillations |
Data extrapolated from qualitative descriptions in available literature. Specific percentages of inhibition are not available.
Table 2: Electrophysiological Effects of this compound on Canine Ventricular Myocytes
| Parameter | Condition | Effect of this compound (10 µM) |
| Delayed Afterdepolarizations (DADs) | Induced by isoproterenol (B85558) and high extracellular Ca2+ | Suppression of DADs |
| Early Afterdepolarizations (EADs) | Induced by hypokalemia | Suppression of EADs |
| Action Potential Duration (APD) | Normal conditions | No significant change |
Data extrapolated from qualitative descriptions in available literature.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.
Measurement of Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells
Objective: To assess the effect of this compound on spontaneous SR Ca2+ release in a cellular model of RyR2 dysfunction.
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding for the human RyR2 channel, often a mutant variant known to be associated with catecholaminergic polymorphic ventricular tachycardia (CPVT), such as R4496C, to induce a phenotype of spontaneous Ca2+ release.
Calcium Imaging:
-
24-48 hours post-transfection, cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 5 µM for 30 minutes at room temperature.
-
After loading, cells are washed with a physiological salt solution (e.g., Tyrode's solution) to remove excess dye.
-
Cells are then imaged using a fluorescence microscopy system equipped for ratiometric Ca2+ imaging (e.g., excitation at 340 nm and 380 nm, with emission collected at 510 nm).
-
To induce SOICR, the extracellular Ca2+ concentration in the perfusion solution is elevated, for example, to 5 mM.
-
Spontaneous oscillations in the Fura-2 ratio (340/380 nm), indicative of cytosolic Ca2+ oscillations, are recorded at baseline and following the application of various concentrations of this compound.
Data Analysis:
-
The frequency and amplitude of Ca2+ oscillations are quantified before and after the application of this compound.
-
A dose-response curve can be generated to determine the concentration of this compound required to inhibit SOICR.
Electrophysiological Recording of Afterdepolarizations in Canine Ventricular Myocytes
Objective: To evaluate the effect of this compound on triggered arrhythmias (EADs and DADs) in isolated adult cardiac myocytes.
Cell Isolation:
-
Ventricular myocytes are isolated from adult canine hearts by enzymatic digestion using collagenase and protease.
-
Isolated myocytes are stored in a physiological solution until use.
Patch-Clamp Electrophysiology:
-
The whole-cell patch-clamp technique is used to record action potentials and membrane currents from single myocytes.
-
Myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with a physiological extracellular solution.
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.
-
Action potentials are recorded in current-clamp mode.
Induction of Afterdepolarizations:
-
Delayed Afterdepolarizations (DADs): DADs can be induced by superfusing the myocytes with a solution containing a β-adrenergic agonist (e.g., 1 µM isoproterenol) and a high concentration of extracellular Ca2+ (e.g., 2.7 mM), followed by a period of rapid electrical pacing.
-
Early Afterdepolarizations (EADs): EADs can be induced by perfusing the cells with a hypokalemic solution (e.g., reducing extracellular K+ to 2.5 mM) to prolong the action potential duration.
Drug Application and Data Analysis:
-
After establishing a stable recording of afterdepolarizations, this compound is applied to the perfusion solution at various concentrations.
-
The effects of this compound on the amplitude and incidence of EADs and DADs are quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the study of sarcoplasmic reticulum Ca2+ release and a potential therapeutic agent for the treatment of cardiac arrhythmias driven by RyR2 dysfunction. Its ability to suppress store overload-induced Ca2+ release and subsequent triggered activities without affecting the β-adrenergic signaling pathway makes it a compound of significant interest.
Further research is warranted to fully elucidate the molecular details of the interaction between this compound and the RyR2 channel. Quantitative studies on its effects on Ca2+ spark dynamics (frequency, amplitude, duration, and width) will provide a more granular understanding of its mechanism of action. Moreover, in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical models of cardiac arrhythmia and heart failure. The development of this compound and similar compounds could pave the way for novel therapeutic strategies targeting the fundamental mechanisms of Ca2+ dysregulation in heart disease.
References
The Effect of VK-II-36 on Delayed Afterdepolarizations: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental protocols on the direct effects of VK-II-36 on delayed afterdepolarizations (DADs). This technical guide is therefore based on the available research for the closely related carvedilol (B1668590) analog, VK-II-86 . Given that both are non-β-blocking carvedilol analogs that suppress sarcoplasmic reticulum (SR) Ca2+ release, the data on VK-II-86 is presented as a surrogate to provide insights into the potential mechanisms of action of this compound.[1]
Executive Summary
Delayed afterdepolarizations (DADs) are abnormal depolarizations of the cardiac myocyte membrane that occur after the completion of repolarization and are a known trigger for cardiac arrhythmias. A primary cause of DADs is the spontaneous release of calcium (Ca2+) from the sarcoplasmic reticulum (SR), which activates the sodium-calcium exchanger (NCX) to generate a net inward current. This guide explores the effects of the carvedilol analog VK-II-86 on the underlying mechanisms of DADs. VK-II-86, a non-β-blocking agent, has demonstrated significant anti-arrhythmic properties by modulating key ion channels and intracellular calcium handling, suggesting a therapeutic potential for conditions associated with DADs.
Core Mechanism of Action
VK-II-86 exerts its anti-arrhythmic effects through a multi-channel approach, primarily targeting the normalization of intracellular calcium homeostasis and repolarization reserve.[2][3][4] Its principal mechanism involves the inhibition of ryanodine (B192298) receptor 2 (RyR2), which reduces spontaneous diastolic Ca2+ release from the SR, a critical step in the formation of DADs.[4] Additionally, VK-II-86 modulates several key cardiac ion currents, including the late sodium current (INa-L), the L-type calcium current (ICa), and the inward rectifier potassium current (IK1), further contributing to its anti-arrhythmic profile.[2][3][5][4]
Quantitative Data on the Effects of VK-II-86
The following tables summarize the quantitative effects of VK-II-86 on various electrophysiological parameters as documented in preclinical studies.
Table 1: Effect of VK-II-86 on Action Potential Parameters in Murine Ventricular Cardiomyocytes under Hypokalaemic Conditions [6]
| Parameter | Condition (Low [K⁺]) | Condition (Low [K⁺] + 1 µM VK-II-86) |
| APD30 (ms) | Prolonged | Normalized |
| APD50 (ms) | Prolonged | Normalized |
| APD90 (ms) | Prolonged | Normalized |
| Resting Membrane Potential (mV) | Depolarized | Repolarized |
Table 2: Effect of VK-II-86 on Key Cardiac Ion Currents in Murine and Canine Ventricular Cardiomyocytes under Hypokalaemic Conditions [2][7]
| Ion Current | Condition (Low [K⁺]) | Condition (Low [K⁺] + 1 µM VK-II-86) | Species |
| Inward Rectifier Current (IK1) | Decreased | Increased | Murine & Canine |
| Late Sodium Current (INa-L) | Increased | Normalized | Murine |
| L-type Calcium Current (ICa) | Increased | Normalized | Murine |
Table 3: Effect of VK-II-86 on Spontaneous Ca2+ Release in Cardiomyocytes [8][9]
| Parameter | Condition | Effect of VK-II-86 (1 µmol/L) | Cell Type |
| Frequency of Ca2+ Waves | Ouabain-induced | Significantly Reduced | Rat Cardiomyocytes |
| Spontaneous Contractions | Ouabain-induced | Significantly Reduced | Rat Cardiomyocytes |
| Store Overload-Induced Ca2+ Release (SOICR) | R4496C-heterozygous | Abolished | HEK293 cells |
| SOICR Frequency | R4496C-heterozygous | Significantly Reduced | Murine Cardiomyocytes |
Experimental Protocols
Langendorff Perfusion for Arrhythmia Induction
This ex vivo model is utilized to study the effects of compounds on the whole heart in a controlled environment.
Protocol:
-
Heart Isolation: Murine hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.[10]
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.[10][11]
-
Arrhythmia Induction: Hypokalaemia-induced arrhythmias are triggered by perfusing the heart with a low potassium solution (e.g., 2 mM [K⁺]).[3]
-
Drug Application: Hearts are pre-treated with VK-II-86 (e.g., 1 µM) for a specified duration (e.g., 30 minutes) before the induction of arrhythmia.[3]
-
Data Acquisition: Surface electrocardiogram (ECG) and ventricular action potentials are continuously recorded to assess arrhythmia incidence and electrophysiological parameters.[2][3]
Whole-Cell Patch Clamp for Ion Channel Analysis
This technique allows for the direct measurement of ion currents across the cell membrane of isolated cardiomyocytes.[12][13][14]
Protocol:
-
Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from murine or canine hearts.[5]
-
Pipette Preparation: Glass micropipettes with a resistance of 2.0–3.0 MΩ are filled with an internal solution.[5]
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.[14]
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.[14][15]
-
Voltage Clamp Protocols: Specific voltage clamp protocols are applied to isolate and record individual ion currents (e.g., IK1, INa-L, ICa).[5]
-
Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to determine the effects of VK-II-86 on current amplitude and kinetics.[5]
Visualizations
Signaling Pathway of VK-II-86 in Suppressing DADs
Caption: Proposed mechanism of VK-II-86 in preventing DADs.
Experimental Workflow for Investigating Anti-Arrhythmic Compounds
Caption: Workflow for assessing the anti-arrhythmic effects of a compound.
References
- 1. Therapeutic Approaches of Ryanodine Receptor-Associated Heart Diseases [mdpi.com]
- 2. A carvedilol analogue, VK-II-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Non-β-Blocking Carvedilol Analog, VK-II-86, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 12. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
An In-depth Technical Guide to Early Afterdepolarizations and their Inhibition by VK-II-36
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Early afterdepolarizations (EADs) are aberrant depolarizations that occur during the repolarization phase of the cardiac action potential and are a major trigger for life-threatening arrhythmias, such as Torsades de Pointes (TdP). The underlying mechanisms of EADs are complex, involving a delicate interplay between inward and outward ionic currents, as well as intracellular calcium dynamics. This guide provides a comprehensive overview of the molecular mechanisms driving EADs and details the inhibitory action of VK-II-36, a carvedilol (B1668590) analog. We present detailed experimental protocols for studying EADs and the effects of inhibitory compounds, along with a quantitative summary of relevant data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of these complex processes.
The Genesis of Early Afterdepolarizations
EADs arise from a reduction in the net repolarizing current during phase 2 or phase 3 of the action potential. This imbalance allows for the reactivation of inward currents, leading to a pathological depolarization.[1] The primary ionic currents implicated in the formation of EADs are the L-type calcium current (ICa,L) and the late sodium current (INa,L).
The Role of L-type Calcium Current (ICa,L)
The L-type calcium channel plays a crucial role in the plateau phase of the cardiac action potential. A key factor in EAD formation is the "window current" of ICa,L, which arises from the overlap of the voltage-dependent activation and inactivation curves of the channel.[2][3] This window allows for a sustained inward calcium current at plateau potentials, which can contribute to the depolarizing force that initiates an EAD.[4][5][6]
The Contribution of Late Sodium Current (INa,L)
Under normal physiological conditions, voltage-gated sodium channels inactivate rapidly after depolarization. However, a small fraction of these channels can fail to inactivate or reopen during the plateau phase, giving rise to a late sodium current (INa,L).[7][8] An increase in INa,L, often observed in pathological conditions like heart failure and long QT syndrome, provides a sustained inward current that can prolong the action potential duration and promote the development of EADs.[9][10][11]
Intracellular Calcium Dynamics and Spontaneous Calcium Release
Intracellular calcium (Ca2+) handling is intricately linked to EAD formation.[10] Spontaneous release of Ca2+ from the sarcoplasmic reticulum (SR) via the ryanodine (B192298) receptor 2 (RyR2) can activate the sodium-calcium exchanger (NCX) in its forward mode, generating a net inward current that can trigger EADs.[12] This mechanism highlights the importance of SR calcium load and RyR2 stability in arrhythmogenesis.
This compound: A Novel Inhibitor of Early Afterdepolarizations
This compound is a carvedilol analog that has demonstrated efficacy in suppressing both early and delayed afterdepolarizations.[13] Unlike its parent compound, this compound does not possess significant β-blocking activity.[12] Its primary mechanism of action is the suppression of spontaneous Ca2+ release from the sarcoplasmic reticulum.[12][13]
Mechanism of Action of this compound
This compound directly targets the ryanodine receptor 2 (RyR2), inhibiting store-overload induced calcium release.[13] By stabilizing RyR2 and preventing spontaneous calcium sparks, this compound reduces the likelihood of NCX activation and subsequent EAD formation.[12] This targeted action on intracellular calcium handling makes it a promising therapeutic candidate for arrhythmias triggered by calcium dysregulation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | RyR2 R4496C mutant | Fura-2/AM dye-based fluorescence assay | HEK293 | 26.1 μM | [13] |
Experimental Protocols
Optical Mapping of EADs in Langendorff-Perfused Rabbit Hearts
This protocol allows for the visualization of electrical activity and calcium transients across the epicardial surface of the heart.
5.1.1 Heart Preparation and Perfusion
-
Isolate the heart from a New Zealand White rabbit and cannulate the aorta on a Langendorff apparatus.[3][14]
-
Retrogradely perfuse the heart with a modified Krebs solution at a constant flow rate and temperature (38.5°C).[14]
-
Abolish mechanical contractions using an excitation-contraction uncoupler such as blebbistatin (1.7-20 µM).[14]
-
Induce EADs by perfusing with a solution containing an IKr blocker (e.g., E-4031) and reduced extracellular K+ and Mg2+.[15]
5.1.2 Staining and Imaging
-
Stain the heart with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM).[3]
-
Use a panoramic optical mapping system with high-speed CMOS cameras to record fluorescence signals.[3][16]
-
Excitation light is provided by filtered halogen lamps or LEDs, and emitted fluorescence is passed through appropriate filters before reaching the cameras.
5.1.3 Data Analysis
-
Process raw optical signals by masking, digital filtering, and drift removal.[17]
-
Assign activation times to each pixel based on the maximum derivative of the optical action potential upstroke (dF/dtmax).[17]
-
Generate activation maps and analyze the propagation of electrical waves to identify the origin and characteristics of EADs.
Whole-Cell Patch Clamp for Measuring Ionic Currents
This technique allows for the direct measurement of ionic currents involved in EAD formation in isolated cardiomyocytes.
5.2.1 Cell Preparation
-
Isolate ventricular myocytes from rabbit or guinea pig hearts using enzymatic digestion.
-
Plate the isolated cells on coverslips for recording.
5.2.2 Recording Setup
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.[18]
-
Establish a whole-cell configuration by applying gentle suction to rupture the cell membrane under the pipette tip.[9][19]
5.2.3 Voltage-Clamp Protocol for Late Sodium Current (INa,L)
-
Hold the cell at a potential of -100 mV to ensure removal from inactivation of Nav1.5 channels.[1]
-
Apply a depolarizing pulse to -10 mV for a duration of 300 ms (B15284909).[1]
-
Measure the late Na+ current as the average current during the last 100 ms of the depolarizing pulse.[1]
-
The current can be further isolated by subtracting the current remaining after the application of a specific Nav1.5 blocker like tetrodotoxin (B1210768) (TTX).[1]
5.2.4 Voltage-Clamp Protocol for L-type Calcium Current (ICa,L) Window Current
-
Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate the majority of Ca2+ channels.
-
Apply a long-duration depolarizing step to nearly completely inactivate the channels.[13]
-
Apply repolarizing steps into the voltage range of the ICa,L window (e.g., -30 mV to 0 mV) and measure the slowly developing inward current.[13]
Visualizations
Signaling Pathway of EAD Formation and this compound Inhibition
Caption: Signaling cascade of EAD formation and the inhibitory point of this compound.
Experimental Workflow for Optical Mapping
Caption: Workflow for studying EADs using optical mapping.
Logical Relationship of EAD Inhibition by this compound
Caption: Logical flow of EAD suppression by this compound.
References
- 1. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. medindia.net [medindia.net]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp Protocol [labome.com]
- 8. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Late-Phase 3 EAD. A Unique Mechanism Contributing to Initiation of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Direct measurement of L-type Ca2+ window current in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cinc.org [cinc.org]
- 15. Virtual Labs [virtual-labs.github.io]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mdpi.com [mdpi.com]
- 19. docs.axolbio.com [docs.axolbio.com]
An In-depth Technical Guide to VK-II-36: A Novel Modulator of Ryanodine Receptor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-36 is a synthetic, small molecule and a carvedilol (B1668590) analog that has garnered significant interest for its specific modulation of intracellular calcium dynamics. Unlike its parent compound, this compound exhibits potent activity in suppressing sarcoplasmic reticulum (SR) Ca2+ release without concurrent β-adrenergic receptor blockade. This unique pharmacological profile makes it a valuable tool for investigating the role of the ryanodine (B192298) receptor 2 (RyR2) in both physiological and pathological conditions, particularly in the context of cardiac arrhythmias. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with this compound, intended to serve as a resource for researchers in pharmacology and drug development.
Chemical and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 955371-66-1 | [1] |
| Molecular Formula | C26H26N2O5 | [1] |
| Molecular Weight | 446.49 g/mol | [1] |
| Predicted Boiling Point | 703.8 ± 60.0 °C | [2] |
| Predicted pKa | 16.60 ± 0.30 | [2] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
Solvent Preparation Protocols: [3]
-
Protocol 1 (Aqueous-based): A solution of ≥ 2.5 mg/mL (5.60 mM) can be achieved by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The resulting solution should be clear.
-
Protocol 2 (Oil-based): A solution of ≥ 2.5 mg/mL (5.60 mM) can be prepared by adding solvents in the following order: 10% DMSO and 90% Corn Oil, resulting in a clear solution.
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through direct interaction with the ryanodine receptor 2 (RyR2), a critical ion channel responsible for the release of calcium from the sarcoplasmic reticulum in cardiomyocytes.
Key aspects of its mechanism include:
-
Direct RyR2 Modulation: this compound directly binds to the RyR2 channel.
-
Suppression of SR Ca2+ Release: This binding event leads to a reduction in the open duration of the RyR2 channel, thereby suppressing the release of Ca2+ from the SR.[4]
-
Inhibition of Triggered Activities: By mitigating aberrant Ca2+ release, this compound effectively inhibits both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[3]
-
Lack of β-Adrenergic Blockade: A key distinguishing feature of this compound is its minimal to no activity at β-adrenergic receptors, unlike its parent compound, carvedilol.[1][3]
The signaling pathway for this compound's action is focused on its direct impact on the RyR2 channel, which in turn modulates intracellular calcium levels.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Single-Channel Recording of RyR2 in Lipid Bilayers
This protocol allows for the direct assessment of this compound's effect on the gating properties of individual RyR2 channels.
Methodology:
-
Preparation of SR Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue (e.g., rat or mouse ventricles) using differential centrifugation.
-
Bilayer Formation: Form a lipid bilayer (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) across a small aperture in a polysulfone cup separating two chambers (cis and trans).
-
Fusion of Microsomes: Add SR microsomes to the cis chamber (representing the cytoplasm) and induce fusion with the lipid bilayer by adding a salt gradient (e.g., NaCl).
-
Recording Solutions:
-
Cis Chamber (Cytosolic side): Typically contains a buffer such as HEPES, with Ca2+ buffered to a specific concentration (e.g., using EGTA) and ATP.
-
Trans Chamber (Luminal side): Contains a buffer such as HEPES with a higher Ca2+ concentration.
-
-
Single-Channel Recording:
-
Use an amplifier (e.g., Axopatch 200B) to clamp the voltage across the bilayer.
-
Record single-channel currents before and after the addition of this compound (e.g., 1 µM) to the cis chamber.
-
-
Data Analysis: Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the RyR2 channel.
References
Unraveling the Enigma of VK-II-36: A Substance of Limited Public Disclosure
Efforts to compile a comprehensive technical guide on the discovery and synthesis of the molecule designated VK-II-36 have been met with significant challenges due to the sparse and often ambiguous nature of publicly available information. While initial searches identify this compound as an analog of carvedilol (B1668590) with potential effects on calcium release from the sarcoplasmic reticulum, a deeper investigation reveals a landscape of fragmented data insufficient to construct a detailed scientific whitepaper.
The available information on this compound and a related compound, Homo-VK-II-36, suggests a potential area of research in cardiovascular pharmacology.[1][2] These compounds are described as carvedilol analogs, a class of drugs known for their beta-blocking and vasodilatory effects. The primary mechanism of action hinted at for this compound is the suppression of Ca2+ release from the sarcoplasmic reticulum, an intracellular calcium store crucial for muscle contraction.[1] This suggests a potential therapeutic application in conditions characterized by abnormal calcium handling, such as certain cardiac arrhythmias. One study notes that this compound inhibits triggered activities evoked by both early and delayed afterdepolarizations, which are abnormal electrical impulses in the heart that can lead to arrhythmias.[1]
The search for "this compound" is further complicated by the prevalence of unrelated terms sharing similar abbreviations. The term "VK" is widely associated with Vitamin K, a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[3][4][5] Additionally, "IL-36" refers to a family of cytokines that play a significant role in inflammatory and autoimmune diseases.[6][7][8][9][10] The popular Eastern European social media platform, VK.com, also frequently appears in search results.[11] This confluence of unrelated information underscores the challenge in isolating specific data pertaining to the carvedilol analog.
Due to the absence of a substantial body of peer-reviewed research and publicly accessible data, the creation of a detailed technical guide or whitepaper on the discovery and synthesis of this compound is not feasible at this time. The logical relationships and experimental workflows, including signaling pathways, cannot be accurately visualized without foundational experimental evidence. Similarly, the compilation of quantitative data into structured tables and the provision of detailed experimental methodologies are precluded by the lack of available information.
Further research and publication by the scientific entities investigating this compound are required before a comprehensive technical resource can be developed for the broader scientific community. Until such information becomes publicly available, the full scope of the discovery, synthesis, and therapeutic potential of this compound remains largely undisclosed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemfarms.com [chemfarms.com]
- 3. The discovery of vitamin K and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biology of IL-36 Signaling and Its Role in Systemic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-36: Structure, Signaling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function and Regulation of IL-36 Signaling in Inflammatory Diseases and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biology of IL-36 Signaling and Its Role in Systemic Inflammatory Diseases [frontiersin.org]
- 10. IL-36 Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of VK-II-36: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VK-II-36 is a novel small molecule, identified as a carvedilol (B1668590) analog, that has demonstrated significant potential in the modulation of intracellular calcium signaling. Its primary mechanism of action involves the suppression of calcium release from the sarcoplasmic reticulum (SR), a critical process in cellular signaling and muscle contraction. Notably, this compound achieves this effect without interacting with β-adrenergic receptors, distinguishing its pharmacological profile from its parent compound, carvedilol. This selective activity suggests its potential as a targeted therapeutic agent for conditions characterized by aberrant calcium handling, such as certain cardiac arrhythmias. This document provides a comprehensive overview of the currently available pharmacological data for this compound, including its mechanism of action, and outlines the experimental methodologies employed in its characterization.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal cellular function. The sarcoplasmic reticulum in muscle cells, and the endoplasmic reticulum in other cell types, serves as the primary intracellular Ca²⁺ store. The release of Ca²⁺ from these stores is mediated by specialized ion channels, primarily the ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP₃Rs). Dysregulation of SR Ca²⁺ release is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and myopathies.
This compound has emerged as a promising pharmacological tool and potential therapeutic lead due to its specific inhibitory action on SR Ca²⁺ release. This technical guide synthesizes the available preclinical data on this compound to provide a detailed understanding of its pharmacological profile.
Mechanism of Action
This compound is characterized as a potent inhibitor of sarcoplasmic reticulum Ca²⁺ release.[1] This activity is attributed to its direct or indirect modulation of the ryanodine receptor 2 (RyR2), the primary Ca²⁺ release channel in cardiac muscle. By inhibiting RyR2, this compound effectively reduces the efflux of Ca²⁺ from the SR into the cytosol. This mechanism is particularly relevant in the context of cardiac function, where aberrant RyR2 activity can lead to spontaneous Ca²⁺ waves and triggered arrhythmias. A key feature of this compound is its lack of activity at β-adrenergic receptors, which are a primary target of carvedilol.[1] This selectivity suggests a more targeted therapeutic approach with a potentially reduced side-effect profile compared to non-selective beta-blockers.
Quantitative Data
Currently, publicly available, specific quantitative data such as IC₅₀ or Kᵢ values for the interaction of this compound with RyR2 are limited. The primary available data demonstrates a dose-dependent inhibition of spontaneous intracellular Ca²⁺ oscillations in HEK293 cells engineered to express RyR2. This qualitative effect underscores the compound's mechanism of action.
| Parameter | Assay System | Effect | Concentration Range | Reference |
| Inhibition of Spontaneous Ca²⁺ Oscillations | HEK293 cells expressing RyR2 | Dose-dependent inhibition | Not specified | Maruyama M, et al. Heart Rhythm. 2013 |
Signaling Pathway
The proposed signaling pathway for this compound in a cardiomyocyte context centers on its interaction with the ryanodine receptor 2 (RyR2) on the sarcoplasmic reticulum membrane.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard pharmacological practices for investigating modulators of intracellular calcium, the following methodologies are likely to have been employed.
HEK293 Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a standard cell line for heterologous expression of ion channels due to their robust growth and high transfection efficiency.
-
Transfection: HEK293 cells would be transiently or stably transfected with a plasmid encoding the human ryanodine receptor 2 (RyR2). This allows for the specific study of this compound's effect on this channel in a controlled environment.
Intracellular Calcium Imaging
-
Calcium Indicator: A fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, would be used to measure changes in intracellular calcium concentration. These dyes are cell-permeable and become fluorescent upon binding to Ca²⁺.
-
Imaging Setup: A fluorescence microscope equipped with a sensitive camera (e.g., a CCD or sCMOS camera) is used to capture the changes in fluorescence intensity over time.
-
Protocol:
-
HEK293 cells expressing RyR2 are plated on glass-bottom dishes suitable for microscopy.
-
The cells are loaded with a calcium indicator dye for a specific duration at 37°C.
-
After washing to remove excess dye, the cells are bathed in a physiological buffer.
-
Baseline fluorescence is recorded to establish a stable signal.
-
This compound is added to the buffer at various concentrations, and the fluorescence is continuously monitored to observe the effect on spontaneous calcium oscillations.
-
Data is typically presented as a change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀).
-
Conclusion
This compound represents a significant development in the field of calcium signaling modulators. Its selective inhibition of sarcoplasmic reticulum Ca²⁺ release, likely through direct interaction with RyR2, without off-target effects on β-adrenergic receptors, makes it a valuable research tool and a promising candidate for further therapeutic development. While the currently available data provides a strong foundation for its pharmacological profile, further studies are required to elucidate its precise binding kinetics, in vivo efficacy, pharmacokinetic properties, and safety profile. The methodologies outlined in this guide provide a framework for the continued investigation of this and other novel modulators of intracellular calcium.
References
In Vitro Profile of VK-II-36: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-36 is a novel analog of carvedilol, a well-established beta-blocker with additional antiarrhythmic properties. Unlike its parent compound, this compound has been specifically designed to minimize beta-adrenergic receptor blockade while retaining its effects on intracellular calcium regulation. This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its mechanism of action, experimental protocols, and quantitative data derived from key cellular and ex vivo cardiac models. The primary focus of these studies has been to elucidate the compound's potential as a therapeutic agent for cardiac arrhythmias stemming from aberrant calcium handling.
Core Mechanism of Action
In vitro studies have demonstrated that this compound primarily exerts its effects by suppressing spontaneous sarcoplasmic reticulum (SR) Ca2+ release.[1][2] This action is independent of beta-receptor antagonism.[1][2] The primary molecular target of this compound is believed to be the cardiac ryanodine (B192298) receptor type 2 (RyR2), the main channel responsible for Ca2+ release from the SR. By modulating RyR2 function, this compound effectively mitigates the triggers for both delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are key cellular mechanisms underlying various cardiac arrhythmias.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
| Cell Type | Assay | Compound | Concentration | Effect | Reference |
| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 0.3 µM | Dose-dependent inhibition of store overload-induced Ca2+ release (SOICR) | [4] |
| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 1 µM | Dose-dependent inhibition of SOICR | [4] |
| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 3 µM | Dose-dependent inhibition of SOICR | [4] |
| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 10 µM | Dose-dependent inhibition of SOICR | [4] |
| HEK293 cells expressing RyR2 R4496C | Spontaneous Intracellular Ca2+ Oscillations | This compound | 30 µM | Dose-dependent inhibition of SOICR | [4] |
| Rabbit Ventricular Myocytes | Diastolic Spontaneous Ca2+ Elevations (SCaEs) and Delayed Afterdepolarizations (DADs) | This compound | 30 µM | Suppression of SCaEs and prevention of DAD-mediated ventricular arrhythmias | [1] |
| Rabbit Ventricular Myocytes (Acquired Long QT Model) | Systolic Spontaneous Ca2+ Elevations (SCaEs) and Early Afterdepolarizations (EADs) | This compound | 30 µM | Abolished systolic SCaEs and phase 2 EADs; decreased amplitude of phase 3 EADs | [1][3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
HEK293 Cell Culture and Calcium Imaging
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human RyR2 R4496C mutation were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Calcium Indicator Loading: Cells were loaded with the ratiometric calcium indicator Fura-2 AM (2 µM) for 30 minutes at room temperature in Krebs-Ringer-HEPES (KRH) buffer.
-
Perfusion and Data Acquisition: Coverslips with Fura-2-loaded cells were mounted on a perfusion chamber on an inverted microscope. Cells were perfused with KRH buffer containing 1 mM extracellular Ca2+. The Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) was recorded to measure intracellular Ca2+ concentrations. Spontaneous Ca2+ oscillations, indicative of store overload-induced Ca2+ release (SOICR), were monitored before and after the application of this compound at various concentrations.
Optical Mapping of Langendorff-Perfused Hearts
-
Heart Preparation: Hearts from New Zealand White rabbits or C57BL/6 mice were excised and Langendorff-perfused with Tyrode's solution.
-
Dye Loading: Hearts were stained with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM) to allow for simultaneous optical mapping of membrane potential and intracellular Ca2+.
-
Induction of Arrhythmias:
-
DADs: Induced by rapid ventricular pacing in the presence of isoproterenol (B85558) to create intracellular Ca2+ overload.
-
EADs: Induced in a rabbit model of acquired long QT syndrome by perfusing with a selective IKr blocker (e.g., E-4031) and a modified Tyrode's solution with reduced potassium and magnesium concentrations.
-
-
Data Acquisition and Analysis: A high-resolution optical mapping system was used to record fluorescence signals from the epicardial surface of the ventricle. Custom software was used to analyze action potential duration (APD), conduction velocity, and the characteristics of SCaEs, DADs, and EADs before and after the administration of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows.
Caption: this compound signaling pathway in preventing DADs.
Caption: Experimental workflow for optical mapping studies.
Conclusion
The in vitro data for this compound strongly indicate its potential as a novel antiarrhythmic agent. By selectively targeting the RyR2-mediated spontaneous Ca2+ release from the sarcoplasmic reticulum, this compound effectively suppresses the cellular triggers of both DADs and EADs without the confounding effects of beta-blockade. These findings provide a solid foundation for further preclinical and clinical development of this compound for the treatment of a variety of cardiac arrhythmias.
References
- 1. Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvedilol Analogue Modulates both Basal and Stimulated Sinoatrial Node Automaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carvedilol analogue inhibits triggered activities evoked by both early and delayed afterdepolarizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VK-II-36 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-36 is a synthetic small molecule and an analog of carvedilol, a third-generation beta-blocker. Unlike its parent compound, this compound is designed to have minimal beta-adrenergic blocking activity. Its primary known mechanism of action is the suppression of sarcoplasmic reticulum (SR) Ca2+ release through direct inhibition of the ryanodine (B192298) receptor 2 (RyR2).[1] This targeted activity on a crucial intracellular calcium channel makes this compound a valuable tool for investigating the role of RyR2-mediated calcium signaling in various cellular processes.
Recent studies have highlighted the importance of intracellular calcium signaling in the pathophysiology of numerous diseases, including cancer. Dysregulation of calcium homeostasis is implicated in tumor proliferation, migration, and apoptosis. The ryanodine receptor, a key regulator of intracellular calcium release, has been identified as a potential therapeutic target in several cancers. While the direct effects of this compound on cancer cells have not been extensively published, its specific mechanism of action on RyR2 presents a compelling rationale for its investigation as a modulator of cancer cell biology.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, with a focus on assessing its effects on cell viability, key signaling pathways, and protein localization.
Mechanism of Action: The RyR2-Calcium Signaling Pathway
This compound exerts its biological effects by directly interacting with the ryanodine receptor 2 (RyR2), an intracellular calcium release channel located on the membrane of the endoplasmic/sarcoplasmic reticulum. By inhibiting RyR2, this compound prevents the release of stored calcium from the ER/SR into the cytoplasm. This modulation of intracellular calcium levels can have profound effects on a multitude of downstream signaling cascades that are calcium-dependent and are critical for cell proliferation, survival, and motility.
References
VK-II-36 experimental protocol for cardiac myocytes
An experimental protocol for investigating the effects of VK-II-36, a carvedilol (B1668590) analog, on cardiac myocytes is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for assessing the electrophysiological and cellular effects of this compound. The methodologies are based on established techniques for studying cardiac myocyte function.
Application Notes
Compound Overview: this compound is an analog of carvedilol that has been identified as a suppressor of sarcoplasmic reticulum Ca2+ release without exhibiting β-receptor blocking activity.[1] Its investigation is primarily aimed at understanding its potential as an antiarrhythmic agent by exploring its effects on triggered activities arising from both early and delayed afterdepolarizations.[1] A closely related analog, VK-II-86, has demonstrated efficacy in preventing hypokalaemia-induced ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve through effects on multiple ion channels.[2] Studies on VK-II-86 have shown its ability to suppress arrhythmogenic Ca2+ waves and apoptosis in cardiac myocytes.[3]
Mechanism of Action: The primary mechanism of action for this compound and its analogs is believed to be the inhibition of spontaneous Ca2+ release from the sarcoplasmic reticulum.[3] In studies involving the analog VK-II-86, this effect was not associated with a reduction in Ca2+ calmodulin-dependent protein kinase II (CaMKII) activity or the phosphorylation of phospholamban and ryanodine (B192298) receptors.[3] Furthermore, VK-II-86 has been shown to prevent hypokalaemia-induced changes in key ion channels, including the inward rectifier current (IK1), the late sodium current (INa_L), the L-type Ca2+ current (ICa), and the rapid delayed rectifier potassium current (IKr).[2]
Applications:
-
Arrhythmia Research: Investigating the potential of this compound to suppress arrhythmias, particularly those triggered by calcium dysregulation and abnormal repolarization.
-
Cardioprotection Studies: Assessing the ability of this compound to prevent apoptosis and other forms of cell death in cardiac myocytes under pathological conditions.
-
Ion Channel Modulation: Characterizing the specific effects of this compound on various cardiac ion channels to understand its electrophysiological profile.
Quantitative Data Summary
The following table summarizes quantitative data obtained from studies on the closely related carvedilol analog, VK-II-86, in murine ventricular cardiomyocytes under hypokalaemic conditions.
| Parameter | Condition | VK-II-86 (1 µM) | Dantrolene (1 µM) | Control (Low K+) | Control (Normal K+) |
| Action Potential Duration (APD) | Hypokalaemia (3 mM K+) | Normalized | Prolonged | Prolonged | Normal |
| Early Afterdepolarizations (EADs) | Hypokalaemia (3 mM K+) | Suppressed | Persisted | Observed | Not Observed |
| Delayed Afterdepolarizations (DADs) | Hypokalaemia (3 mM K+) | Suppressed | Persisted | Observed | Not Observed |
| Resting Membrane Potential (RMP) | Hypokalaemia (3 mM K+) | Reversed to normal | - | Depolarized | Normal |
Data synthesized from a study on VK-II-86, a close analog of this compound.[4]
Experimental Protocols
Isolation and Culture of Adult Ventricular Cardiomyocytes
This protocol describes a common method for isolating viable cardiac myocytes from adult rodents, which can then be used for subsequent experiments with this compound.
Materials:
-
Adult mouse or rat
-
Collagenase type II
-
Perfusion buffer (e.g., Langendorff-based or direct needle perfusion)
-
Culture medium (e.g., M199) supplemented with serum and antibiotics
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Cannulate the aorta and initiate retrograde perfusion with a calcium-free buffer to wash out the blood.
-
Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.
-
Once the heart is digested, transfer it to a dish, remove the atria, and gently mince the ventricular tissue.
-
Mechanically dissociate the cells by gentle pipetting.
-
Filter the cell suspension to remove undigested tissue.
-
Reintroduce calcium gradually to the cell suspension to prevent calcium paradox.
-
Plate the isolated cardiomyocytes on laminin-coated dishes in culture medium.
-
Allow the cells to attach for a few hours before initiating experimental treatments.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol is for recording action potentials and ion channel currents from isolated cardiomyocytes.
Procedure:
-
Prepare isolated cardiomyocytes as described above.
-
Transfer the culture dish to the stage of an inverted microscope equipped with a patch-clamp setup.
-
Continuously perfuse the cells with an external solution (e.g., Tyrode's solution).
-
Pull glass microelectrodes to a resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Establish a giga-ohm seal between the micropipette and the cell membrane of a single cardiomyocyte.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline action potentials or specific ion channel currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 1 µM).
-
Record the changes in electrophysiological parameters in the presence of the compound.
Assessment of Intracellular Calcium and Contractility
This protocol allows for the simultaneous measurement of intracellular calcium transients and cell shortening.
Procedure:
-
Incubate isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Place the dish on the stage of an inverted microscope equipped with a calcium imaging system and a cell-edge detection system.
-
Electrically pace the cardiomyocytes at a physiological frequency.
-
Record baseline calcium transients and cell contractions.
-
Introduce this compound into the perfusion solution.
-
Record the changes in the amplitude and kinetics of the calcium transients and the extent of cell shortening.
Apoptosis Assay
This protocol is to assess the effect of this compound on cardiac myocyte apoptosis.
Procedure:
-
Culture cardiac myocytes in the presence of an apoptotic stimulus (e.g., ouabain).
-
Co-treat a subset of cells with this compound.
-
After the treatment period, fix the cells.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Alternatively, use flow cytometry with Annexin V and propidium (B1200493) iodide staining to quantify apoptotic and necrotic cells.
-
Analyze the results using fluorescence microscopy or flow cytometry.
Visualizations
Caption: Proposed signaling pathway of this compound in cardiac myocytes.
Caption: General experimental workflow for studying this compound in cardiac myocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A carvedilol analogue, VK-II-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-β-Blocking Carvedilol Analog, VK-II-86, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for VK-II-36 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-36 is a carvedilol (B1668590) analog identified as a suppressor of sarcoplasmic reticulum (SR) Ca2+ release. Unlike its parent compound, carvedilol, this compound is designed to have minimal to no blocking activity on β-adrenergic receptors. This selective activity makes this compound a valuable tool for investigating the specific roles of SR Ca2+ handling in various physiological and pathophysiological conditions, particularly in cardiovascular research. These application notes provide recommended concentrations for in vitro assays, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data for this compound, its analogs, and the parent compound carvedilol, the following concentrations are recommended as a starting point for in vitro experiments.
| Compound | Assay Type | Cell Type | Concentration | Observed Effect | Citation |
| This compound | Calcium Imaging (Line-scan confocal) | Mouse Ventricular Myocytes | 1 µM | Significantly reduced the occurrence and frequency of sarcoplasmic reticulum overload-induced Ca2+ release (SOICR). | [1] |
| VK-II-86 (analog) | Calcium Imaging | Mouse Cardiomyocytes | 0.3 µM | Reduced occurrence and frequency of SOICR. | [2] |
| Carvedilol (parent compound) | Cell Viability (Doxorubicin-induced toxicity) | Human iPSC-derived Cardiomyocytes | 1 µM | Complete protection from loss of cell viability. | [3] |
| Carvedilol (parent compound) | Mitogenesis Inhibition | Human Pulmonary Artery Vascular Smooth Muscle Cells | 0.3 - 2.0 mM (IC50) | Inhibition of mitogenesis stimulated by various growth factors. | [4] |
| Carvedilol (parent compound) | Cell Migration Inhibition | Human Pulmonary Artery Vascular Smooth Muscle Cells | 3 mM (IC50) | Inhibition of cell migration induced by platelet-derived growth factor. | [4] |
| Carvedilol (parent compound) | Adrenoceptor Binding | --- | 0.81 - 2.2 nM (Ki) | Antagonist activity at β1-, β2-, and α1-adrenoceptors. |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Signaling Pathway
The following diagram illustrates the key components of the sarcoplasmic reticulum Ca2+ release signaling pathway in a cardiomyocyte, which is the primary target of this compound.
Experimental Protocols
Measurement of Sarcoplasmic Reticulum Ca2+ Release using Calcium Imaging
This protocol is adapted for measuring changes in intracellular Ca2+ transients and SR Ca2+ release in isolated cardiomyocytes using a fluorescent Ca2+ indicator.
Materials:
-
Isolated cardiomyocytes (e.g., from rodent ventricle)
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound stock solution (in DMSO)
-
Tyrode's solution (or other appropriate physiological saline)
-
Caffeine (B1668208) solution (10-20 mM in Tyrode's solution)
-
Confocal microscope with line-scanning capabilities or a ratiometric imaging system
-
Field stimulator
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., 1-5 µM Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature.
-
Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Baseline Calcium Transient Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with Tyrode's solution.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator to elicit regular Ca2+ transients.
-
Record baseline Ca2+ transients using line-scan confocal imaging or ratiometric imaging.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in Tyrode's solution from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the cells with the this compound containing solution for a sufficient pre-incubation period (e.g., 10-15 minutes) while maintaining electrical pacing.
-
Record Ca2+ transients in the presence of this compound.
-
-
Assessment of SR Ca2+ Content:
-
Stop the electrical stimulation.
-
Rapidly apply a high concentration of caffeine (10-20 mM) to induce the release of the entire SR Ca2+ content.
-
Record the amplitude of the caffeine-induced Ca2+ transient, which is proportional to the SR Ca2+ load.
-
Perform this measurement both before and after the application of this compound to assess its effect on SR Ca2+ content.
-
-
Data Analysis:
-
Analyze the amplitude, duration, and decay kinetics of the electrically stimulated Ca2+ transients.
-
Measure the peak amplitude of the caffeine-induced Ca2+ transient.
-
Compare the parameters before and after this compound treatment. A reduction in the amplitude of electrically stimulated Ca2+ transients without a significant change in the caffeine-induced transient suggests a direct inhibition of SR Ca2+ release.
-
Cell Viability Assay (e.g., MTT or AlamarBlue)
This protocol can be used to assess the cytotoxic or protective effects of this compound in a cell line of interest.
Materials:
-
Selected cell line (e.g., H9c2 cardiomyocytes, HEK293 cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
A cytotoxic agent (optional, for assessing protective effects)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (AlamarBlue) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
If assessing protective effects, a set of wells should be co-treated with a known cytotoxic agent.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For AlamarBlue Assay:
-
Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve to determine the IC50 value if cytotoxicity is observed.
-
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in an in vitro setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carvedilol Phenocopies PGC-1α Overexpression to Alleviate Oxidative Stress, Mitochondrial Dysfunction and Prevent Doxorubicin-Induced Toxicity in Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
VK-II-36 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-36 is a carvedilol (B1668590) analog recognized for its ability to suppress sarcoplasmic reticulum (SR) Ca2+ release, a critical process in cellular signaling, particularly in cardiac and neuronal cells. Unlike its parent compound, carvedilol, this compound does not exhibit β-receptor blocking activity, making it a valuable tool for investigating Ca2+ signaling pathways independent of adrenergic receptor modulation. Proper preparation of this compound for experimental use is paramount to ensure accurate and reproducible results. This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation for both in vitro and in vivo experiments.
Data Presentation: this compound Solubility
The solubility of this compound is a critical factor in the design of experimental protocols. The following table summarizes the known solubility of this compound in solvent systems suitable for in vivo studies. It is recommended to prepare a stock solution in a suitable organic solvent, such as DMSO, before further dilution into aqueous-based vehicles.
| Solvent System Composition | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.60 | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.60 | Clear Solution |
Note: For in vitro experiments, it is common to prepare a stock solution of this compound in 100% DMSO at a higher concentration, which is then further diluted in the aqueous experimental medium. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a this compound stock solution and its subsequent dilution for use in cell-based assays or other in vitro systems.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO for every 4.485 mg of this compound, assuming a molecular weight of 448.5 g/mol ).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation is observed.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired experimental concentration using the appropriate cell culture medium or assay buffer.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of the experimental system.
-
Preparation of this compound for In Vivo Experiments
This protocol outlines the preparation of this compound formulations for administration to research animals. The choice of vehicle will depend on the route of administration and the specific experimental requirements.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for routes of administration where an aqueous vehicle is preferred.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly. The volumetric ratio should be 1 part DMSO to 4 parts PEG300.[1]
-
Add Tween-80 and mix until the solution is homogeneous. The volume of Tween-80 should be half that of the initial DMSO volume.[1]
-
Finally, add saline to reach the final desired volume and concentration. The volume of saline will be 4.5 times the initial DMSO volume.[1]
-
The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Vortex the final solution until it is clear. If necessary, gentle warming or sonication can be used to ensure complete dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Protocol 2: Oil-Based Formulation
This formulation is suitable for subcutaneous or intramuscular injections where a sustained release may be desired.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired concentration and volume.
-
The final solvent ratio will be 10% DMSO and 90% Corn Oil.[1]
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
This formulation should also be prepared fresh on the day of administration.[1]
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Studying Calcium Signaling with VK-II-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-36 is a novel analog of carvedilol (B1668590), a well-characterized beta-blocker with additional effects on calcium signaling. Unlike its parent compound, this compound is designed to specifically target intracellular calcium handling mechanisms without significant beta-adrenergic receptor blockade.[1] This makes it a valuable tool for dissecting the roles of sarcoplasmic reticulum (SR) calcium release in various physiological and pathological processes, particularly in cardiac and neuronal cells. These application notes provide detailed protocols for utilizing this compound to study its effects on calcium signaling, with a focus on its inhibitory action on SR Ca2+ release and subsequent cellular events like afterdepolarizations.
Mechanism of Action
This compound acts as a potent suppressor of sarcoplasmic reticulum (SR) Ca2+ release.[1] The proposed mechanism involves the modulation of the ryanodine (B192298) receptor (RyR), the primary channel responsible for releasing calcium from the SR. By inhibiting aberrant SR Ca2+ leak, this compound can effectively prevent the initiation of triggered activities, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known to contribute to cardiac arrhythmias.
Quantitative Data
The following table summarizes the known quantitative data for this compound and its parent compound, carvedilol, for comparative purposes. Data for this compound is limited, and further characterization is ongoing.
| Compound | Parameter | Value | Cell Type | Reference |
| This compound | SR Ca2+ Release Inhibition | Data not available | - | - |
| This compound | EAD/DAD Inhibition | Effective | Cardiomyocytes | [1] |
| Carvedilol | RyR2 Inhibition (IC50) | ~1 µM | HEK293 cells expressing RyR2 | [2] |
| R-Carvedilol | Ca2+ Spark/Wave Inhibition (IC50) | ~100 nM | Human Atrial Myocytes | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound on Sarcoplasmic Reticulum Ca2+ Release in Isolated Cardiomyocytes
This protocol describes how to measure the effect of this compound on spontaneous SR Ca2+ release (Ca2+ sparks) in isolated cardiomyocytes using confocal microscopy.
Materials:
-
Isolated adult ventricular myocytes
-
This compound (stock solution in DMSO)
-
Fluo-4 AM (calcium indicator)
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Confocal microscope with line-scanning capabilities
-
Image analysis software (e.g., ImageJ with SparkMaster plugin)
Procedure:
-
Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model using established enzymatic digestion protocols.
-
Allow the cells to adhere to laminin-coated coverslips for at least 1 hour at room temperature.
-
-
Dye Loading:
-
Incubate the cardiomyocytes with 5 µM Fluo-4 AM in Tyrode's solution for 20 minutes at room temperature in the dark.
-
Wash the cells twice with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
This compound Application:
-
Prepare working solutions of this compound in Tyrode's solution from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Perfuse the cells with control Tyrode's solution to establish a baseline recording of spontaneous Ca2+ sparks.
-
Switch to the this compound containing solution and allow for a 10-15 minute equilibration period.
-
-
Image Acquisition:
-
Using a confocal microscope, perform line-scans across the longitudinal axis of the cardiomyocytes.
-
Use an excitation wavelength of 488 nm and collect emission at >510 nm.
-
Record line-scan images for at least 10 seconds under baseline and this compound treated conditions.
-
-
Data Analysis:
-
Analyze the line-scan images to detect and quantify Ca2+ sparks.
-
Measure the frequency, amplitude, duration, and spatial width of the Ca2+ sparks.
-
Compare the parameters before and after the application of this compound. A significant reduction in spark frequency is indicative of SR Ca2+ release inhibition.
-
Protocol 2: Electrophysiological Measurement of Early and Delayed Afterdepolarizations
This protocol outlines the use of the patch-clamp technique to investigate the inhibitory effect of this compound on EADs and DADs in single cardiomyocytes.
Materials:
-
Isolated adult ventricular myocytes
-
This compound (stock solution in DMSO)
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (containing in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2)
-
External solution (Tyrode's solution as in Protocol 1)
-
Agent to induce afterdepolarizations (e.g., isoproterenol (B85558) for DADs, or a specific IKr blocker like E-4031 for EADs)
Procedure:
-
Cell Preparation:
-
Prepare isolated cardiomyocytes as described in Protocol 1.
-
-
Patch-Clamp Recording:
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Record the membrane potential in current-clamp mode.
-
-
Induction of Afterdepolarizations:
-
For DADs: Perfuse the cell with an agent that promotes SR Ca2+ overload, such as isoproterenol (e.g., 1 µM). Pace the cell at a high frequency (e.g., 2-3 Hz) for a short period and then stop pacing to observe for DADs.
-
For EADs: Perfuse the cell with an action potential-prolonging agent, such as an IKr blocker (e.g., 1 µM E-4031), and pace at a slow frequency (e.g., 0.2-0.5 Hz) to induce EADs.
-
-
This compound Application:
-
Once stable afterdepolarizations are observed, co-perfuse the cell with the inducing agent and a desired concentration of this compound.
-
Allow for a 5-10 minute equilibration period.
-
-
Data Acquisition and Analysis:
-
Record the membrane potential before and after the application of this compound.
-
Measure the amplitude and frequency of EADs and DADs.
-
A reduction in the occurrence and amplitude of afterdepolarizations indicates an inhibitory effect of this compound.
-
Troubleshooting
-
Poor Cell Viability: Ensure gentle handling of cells during isolation and use high-quality reagents.
-
Low Fluo-4 Signal: Check the concentration and incubation time of the dye. Ensure proper de-esterification.
-
No Afterdepolarizations: The concentration of the inducing agent may need to be adjusted. Cell health is also critical.
-
Precipitation of this compound: Ensure the final DMSO concentration is low and that the compound is fully dissolved in the stock solution.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of SR Ca2+ release in cellular function and dysfunction. The protocols outlined above provide a starting point for researchers to explore the effects of this compound on calcium signaling and electrophysiology. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for VK-II-36 in RyR2 Channel Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-36 is a valuable pharmacological tool for investigating the function and dysfunction of the cardiac ryanodine (B192298) receptor 2 (RyR2), a critical intracellular calcium release channel. As a carvedilol (B1668590) analog, this compound effectively suppresses sarcoplasmic reticulum (SR) Ca2+ release without the confounding effects of β-adrenoceptor blockade, exhibiting over 2,000-fold lower affinity for β-adrenoceptors compared to carvedilol.[1] This selectivity makes it an ideal agent for isolating and studying the direct effects on RyR2 channels in various experimental models of cardiac arrhythmia, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).
These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental systems to characterize its effects on RyR2 channel activity and its potential as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative effects of this compound on RyR2 channel function and its anti-arrhythmic properties.
Table 1: In Vitro Efficacy of this compound on RyR2-Mediated Calcium Release
| Parameter | Experimental Model | This compound Concentration | Effect | Reference |
| Store Overload-Induced Ca2+ Release (SOICR) | HEK293 cells expressing RyR2-R4496C | 30 µM | Complete abolishment of SOICR | [1] |
| SOICR Occurrence | R4496C heterozygous cardiomyocytes | 1 µM (30 min) | Significant reduction | [1] |
| SOICR Frequency | R4496C heterozygous cardiomyocytes | 1 µM (30 min) | Significant reduction | [1] |
| SOICR Occurrence | R4496C heterozygous cardiomyocytes | 0.3 µM (3 hours) | Significant reduction | [1] |
| SOICR Frequency | R4496C heterozygous cardiomyocytes | 0.3 µM (3 hours) | Significant reduction | [1] |
Table 2: Effect of this compound on Single RyR2 Channel Gating
| Parameter | Experimental Model | This compound Concentration | Effect | Reference |
| Channel Open Duration | Single purified RyR2-R4496C channels | 1 µM | Reduced | [1] |
| Channel Opening Frequency | Single purified RyR2-R4496C channels | 1 µM | Increased | [1] |
| Intra-burst Event Duration | Single purified RyR2-R4496C channels | Not specified | Reduced | [1] |
| Intra-burst Event Frequency | Single purified RyR2-R4496C channels | Not specified | Increased | [1] |
Table 3: In Vivo Anti-Arrhythmic Effects of this compound in a Mouse Model of CPVT (RyR2-R4496C+/-)
| Parameter | Treatment | Dosage | Effect | Reference |
| Ventricular Tachycardia (VT) Duration | This compound (5 days) | 3.4 mg/kg/day | 99.9% reduction | [1] |
| Heart Rate | This compound (5 days) | 3.4 mg/kg/day | No significant change (8% reduction) | [1] |
| Ventricular Tachycardia (VT) Duration | Carvedilol (5 days) | 1.6 mg/kg/day | 79% reduction | [1] |
| Heart Rate | Carvedilol (5 days) | 1.6 mg/kg/day | 36% reduction | [1] |
Experimental Protocols
Preparation of this compound Solutions
For In Vitro Experiments:
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Store at -20°C.
-
Working Solution: Dilute the stock solution in the appropriate experimental buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
For In Vivo Experiments:
Two protocols for preparing this compound for administration are provided below. Heating and/or sonication can aid dissolution if precipitation occurs.[2]
-
Protocol 1 (Saline-based):
-
Start with a 10% DMSO solution of this compound.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until a clear solution is formed.
-
Add 45% saline to reach the final volume.
-
Solubility: ≥ 2.5 mg/mL (5.60 mM).[2]
-
-
Protocol 2 (Corn Oil-based):
-
Start with a 10% DMSO solution of this compound.
-
Add 90% Corn Oil and mix until a clear solution is formed.
-
Solubility: ≥ 2.5 mg/mL (5.60 mM).[2]
-
Protocol 1: Investigation of this compound Effects on Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells
This protocol describes how to assess the inhibitory effect of this compound on SOICR in HEK293 cells stably expressing a mutant RyR2 channel (e.g., RyR2-R4496C).
Materials:
-
HEK293 cells stably expressing the RyR2 mutant of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fura-2 AM or other suitable Ca2+ indicator
-
This compound stock solution (in DMSO)
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Cell Culture: Plate the RyR2-expressing HEK293 cells onto glass-bottom dishes and culture until they reach 70-80% confluency.
-
Calcium Indicator Loading:
-
Wash the cells twice with KRH buffer.
-
Load the cells with 5 µM Fura-2 AM in KRH buffer for 30 minutes at room temperature in the dark.
-
Wash the cells twice with KRH buffer to remove excess dye.
-
-
This compound Incubation:
-
Incubate the cells with the desired concentration of this compound (e.g., 1-30 µM) or vehicle (DMSO) in KRH buffer for 30 minutes.
-
-
SOICR Induction and Imaging:
-
Mount the dish on the confocal microscope stage.
-
Perfuse the cells with KRH buffer containing increasing concentrations of extracellular Ca2+ (e.g., 0.5, 1, 2, 5 mM) to induce SR Ca2+ overload and subsequent SOICR, observed as spontaneous Ca2+ oscillations.
-
Alternatively, after establishing a baseline in normal KRH, perfuse with a low concentration of caffeine (e.g., 0.5-1 mM) to sensitize the RyR2 channels and induce SOICR.
-
Record intracellular Ca2+ dynamics using the confocal microscope.
-
-
Data Analysis:
-
Quantify the percentage of cells exhibiting SOICR and the frequency of Ca2+ oscillations in both this compound-treated and vehicle-treated groups.
-
Protocol 2: Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This protocol details the method for incorporating RyR2 channels into a planar lipid bilayer to study the direct effects of this compound on channel gating.
Materials:
-
SR microsomes isolated from cardiac tissue or RyR2-expressing cells
-
Planar lipid bilayer setup
-
Phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497)
-
n-decane
-
Symmetrical recording solution (e.g., 250 mM KCl, 25 mM HEPES, pH 7.4)
-
Ca2+ and Mg2+ solutions for modulating channel activity
-
This compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Bilayer Formation: Form a planar lipid bilayer by painting a solution of phosphatidylethanolamine and phosphatidylserine in n-decane across a small aperture separating two chambers (cis and trans).
-
Microsome Fusion: Add SR microsomes to the cis chamber. Fusion of microsomes with the bilayer will incorporate RyR2 channels.
-
Channel Identification: Apply a holding potential (e.g., +40 mV) and observe for the characteristic single-channel currents of RyR2.
-
Baseline Recording: Record single-channel activity under control conditions. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR. Modulate channel activity by adding Ca2+ and ATP to the cis chamber.
-
This compound Application: Add this compound (e.g., 1 µM) to the cis chamber and allow it to equilibrate.
-
Data Acquisition: Record single-channel activity in the presence of this compound.
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, mean closed time, and event frequency before and after the application of this compound.
-
Protocol 3: In Vivo Electrophysiological Study in a Mouse Model of Arrhythmia
This protocol describes the procedure for assessing the anti-arrhythmic efficacy of this compound in a mouse model of CPVT (e.g., RyR2-R4496C+/- mice).
Materials:
-
RyR2 mutant mice and wild-type littermates
-
This compound formulation for in vivo use
-
Anesthesia (e.g., isoflurane)
-
ECG recording system
-
Programmable electrical stimulator
-
Catheter for intracardiac pacing and recording
-
Isoproterenol (B85558) and caffeine for arrhythmia induction
Procedure:
-
Animal Preparation and Drug Administration:
-
Administer this compound or vehicle to the mice for a specified period (e.g., 5 days) via the appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Anesthesia and Catheterization:
-
Anesthetize the mouse and maintain a stable level of anesthesia.
-
Insert a catheter via the jugular vein into the right atrium and ventricle for pacing and recording intracardiac electrograms.
-
-
Baseline ECG and Electrophysiological Parameters:
-
Record baseline surface ECG and intracardiac signals.
-
Determine baseline electrophysiological parameters such as heart rate, PR interval, QRS duration, and QT interval.
-
-
Arrhythmia Induction:
-
Administer an arrhythmogenic challenge, such as a bolus injection of isoproterenol followed by caffeine, to induce ventricular arrhythmias.
-
Alternatively, perform programmed electrical stimulation (PES) by delivering a series of paced beats followed by premature extrastimuli to induce ventricular tachycardia.
-
-
Data Acquisition and Analysis:
-
Continuously record the ECG during the arrhythmia induction protocol.
-
Quantify the incidence, duration, and severity of ventricular arrhythmias in the this compound-treated and vehicle-treated groups.
-
Visualization of Pathways and Workflows
Signaling Pathway of RyR2 and Inhibition by this compound
Caption: Ca2+-induced Ca2+ release (CICR) and RyR2 inhibition by this compound.
Experimental Workflow for Investigating this compound
References
Application Notes and Protocols: Assessing the Effects of VK-II-36 on Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols to assess the effects of the novel compound, VK-II-36, on the contractility of cardiac and smooth muscle tissues. Understanding the influence of new chemical entities on muscle function is a critical component of drug discovery and safety pharmacology. These protocols detail methodologies for isolated tissue and single-cell preparations, allowing for a thorough characterization of the compound's potential inotropic (cardiac muscle) and vasoactive or spasmolytic (smooth muscle) properties.
The primary mechanism of muscle contraction in both striated (cardiac and skeletal) and smooth muscle involves the interaction of actin and myosin filaments, a process that is heavily dependent on intracellular calcium concentrations.[1][2] Signaling pathways, often initiated by depolarization or G-protein-coupled receptors, lead to an increase in cytosolic calcium, which triggers the contractile machinery.[1][2] Alterations in these signaling pathways can significantly impact muscle contraction and are key targets for therapeutic intervention.
Key Signaling Pathways in Muscle Contraction
A fundamental understanding of the signaling cascades governing muscle contraction is essential for interpreting the effects of this compound. The following diagrams illustrate the canonical pathways in cardiac and smooth muscle.
References
In Vivo Application of VK-II-36 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-36 is a carvedilol (B1668590) analog demonstrating significant potential in the management of cardiac arrhythmias. Unlike its parent compound, carvedilol, this compound is distinguished by its lack of β-adrenergic receptor blockade. Its primary mechanism of action lies in the suppression of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR), a key factor in the initiation of triggered activities that can lead to cardiac arrhythmias. Specifically, this compound has been shown to inhibit both early and delayed afterdepolarizations (EADs and DADs), aberrant depolarizations of the cardiac myocyte membrane that can trigger arrhythmias. These properties make this compound a promising candidate for further investigation as a novel antiarrhythmic agent.
These application notes provide a summary of the available in vivo data and detailed protocols for the utilization of this compound in preclinical animal models of cardiac arrhythmia.
Mechanism of Action: Signaling Pathway
This compound exerts its antiarrhythmic effects by modulating intracellular calcium dynamics within cardiomyocytes. The proposed signaling pathway is as follows:
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of this compound on sinoatrial node (SAN) function in a canine model.
| Parameter | Condition | Vehicle | This compound (30 µmol/L) | P-value |
| Sinus Rate (beats/min) | Baseline | 85 ± 5 | 72 ± 4 | < 0.01 |
| Isoproterenol (B85558) (ISO) | 130 ± 7 | 105 ± 6 | = 0.02 | |
| Spontaneous SR Ca²⁺ Release Events | Baseline | Present | Reduced | < 0.01 |
| Isoproterenol (ISO) | Augmented | Abolished | < 0.01 |
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Study in a Canine Model of Sinus Node Dysfunction
This protocol is based on the methodology described by Maruyama M, et al. in Heart Rhythm, 2013.
1. Animal Model:
-
Species: Adult mongrel dogs
-
Weight: 10-15 kg
-
Sex: Either sex
-
Anesthesia: Pentobarbital sodium (30 mg/kg, IV)
-
Ventilation: Mechanical ventilation with room air supplemented with oxygen.
2. Surgical Preparation:
-
Perform a right thoracotomy to expose the heart.
-
Isolate the sinoatrial node (SAN) region.
-
Place recording electrodes on the epicardial surface of the SAN.
-
Introduce a catheter for local drug delivery to the SAN artery.
3. Electrophysiological Recordings:
-
Record sinus rate and intracardiac electrograms continuously.
-
Perform programmed electrical stimulation to assess SAN function if required.
4. Drug Administration:
-
Vehicle Control: Administer the vehicle solution (see Formulation section) via the SAN artery.
-
This compound: Administer this compound at a concentration of 30 µmol/L in the vehicle solution via the SAN artery.
-
Isoproterenol Challenge: After baseline recordings with vehicle or this compound, infuse isoproterenol (a β-adrenergic agonist) to stimulate the SAN and assess the inhibitory effect of this compound.
5. Data Analysis:
-
Measure and compare sinus rate, SAN recovery time, and the incidence of spontaneous arrhythmias between vehicle and this compound treated groups.
-
Analyze changes in these parameters in the presence and absence of isoproterenol.
Experimental Workflow:
Troubleshooting & Optimization
VK-II-36 not dissolving in DMSO solution
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the common issue of VK-II-36 failing to dissolve properly in Dimethyl Sulfoxide (DMSO). Ensuring complete solubilization is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What is the recommended procedure?
A1: For optimal dissolution, it is crucial to use a standardized protocol. This involves bringing both the vial of this compound and a fresh, anhydrous, high-purity DMSO to room temperature. Add the calculated volume of DMSO to the vial to achieve your desired stock concentration. Begin by vortexing vigorously for 1-2 minutes.[1] If the compound does not fully dissolve, proceed with the troubleshooting steps outlined below.
Q2: After adding DMSO to my this compound powder, I still see visible particles. What should I do next?
A2: If initial vortexing is insufficient, several techniques can be employed to aid dissolution. Sonication in a water bath for 5-10 minutes can help break up compound aggregates.[2] Gentle warming of the solution to around 37°C can also increase solubility.[2] However, avoid excessive or prolonged heating, as this may risk degrading the compound.
Q3: The this compound/DMSO solution was clear at first, but now I see a precipitate. What happened?
A3: Precipitation after initial dissolution can occur for a few reasons. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can significantly decrease the solubility of many organic compounds.[2] Always use anhydrous DMSO from a freshly opened bottle and store it properly. Another possibility is that the solution is supersaturated, and the compound is falling out of solution over time.
Q4: When I dilute my this compound DMSO stock into an aqueous buffer or cell culture medium, it immediately precipitates. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution."[3] It occurs when the compound's local concentration exceeds its solubility limit in the mixed aqueous/DMSO solvent system.[3] To mitigate this, add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling.[4] It is also recommended to keep the final DMSO concentration in your assay as low as possible, typically ≤ 0.5%, to avoid cellular toxicity and reduce the risk of precipitation.[5][6]
Q5: Could the solid form of this compound affect its solubility?
A5: Absolutely. The solid-state properties of a compound, such as whether it is crystalline or amorphous, can significantly impact its solubility and dissolution rate.[3] Amorphous forms are generally more soluble than their crystalline counterparts.[3]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMSO, follow this systematic approach to identify and resolve the issue.
Initial Assessment
-
Visual Inspection: After attempting to dissolve this compound, carefully observe the solution. The presence of visible particles, cloudiness, or a film indicates poor solubility.[3]
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. If your DMSO has been opened for a while, it may have absorbed moisture. Try using a fresh, unopened bottle.[7]
Dissolution Enhancement Techniques
| Technique | Protocol | Considerations |
| Vortexing | Vigorously mix the solution for 1-2 minutes. | This is the initial and most straightforward step. |
| Sonication | Place the vial in a water bath sonicator for 5-10 minutes. | Helps to break down compound aggregates. |
| Warming | Gently warm the solution to 37°C in a water bath. | Do not exceed this temperature or heat for prolonged periods to avoid compound degradation.[2] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Allow the vial containing this compound and a bottle of fresh, anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[1]
-
Visual Check: Inspect the solution for any undissolved particles.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
Gentle Warming (if necessary): If solubility issues persist, warm the solution in a 37°C water bath for a short period.
-
Storage: Once fully dissolved, store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Dilution of DMSO Stock into Aqueous Solution
-
Preparation: Prepare your aqueous buffer or cell culture medium. If applicable, pre-warm it to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing or swirling the aqueous solution, add the desired volume of the this compound DMSO stock drop by drop.[4] This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is at a non-toxic and non-precipitating level (e.g., ≤ 0.5%).[6]
-
Immediate Use: Use the final diluted solution immediately to minimize the risk of the compound precipitating over time.[1]
Diagrams
Caption: A workflow for troubleshooting the dissolution of this compound in DMSO.
Caption: A diagram illustrating the correct procedure for diluting a DMSO stock solution.
References
Technical Support Center: Investigating Off-Target Effects of VK-II-36
Welcome to the Technical Support Center for VK-II-36. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges, with a focus on understanding and identifying potential off-target effects.
While this compound is characterized as a carvedilol (B1668590) analog that suppresses sarcoplasmic reticulum Ca2+ release without blocking the β-receptor, comprehensive public data on its broader off-target profile is not currently available.[1][2][3][4] This guide provides a framework for investigating unexpected experimental outcomes and characterizing the selectivity of novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with this compound that don't seem related to its known mechanism of action. Could these be off-target effects?
A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses. It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.[5]
Q2: What are some common cellular consequences of off-target effects?
A2: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), oxidative stress, mitochondrial dysfunction, and DNA damage. These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.
Q3: How can we begin to investigate if the observed effects of this compound are due to off-target interactions?
A3: A systematic approach is recommended. This can start with bioinformatics predictions and literature searches for the off-target effects of similar molecules, such as carvedilol.[6] Subsequently, broad-spectrum experimental screening, such as kinase profiling, can provide a more definitive answer.
Q4: What experimental strategies can we use to identify specific off-target proteins of this compound?
A4: Several advanced proteomics and genetic screening techniques can be employed. These include affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and kinase panel screening. A summary of common approaches is provided in the troubleshooting section.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cellular Assays
Possible Cause: Off-target effects at higher concentrations, or variability in experimental conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Compound Integrity | Verify the purity and stability of your this compound stock. | Compound degradation can lead to inconsistent results.[7] |
| 2. Optimize Cell Conditions | Ensure consistent cell passage number, seeding density, and growth phase. | Cellular responses can vary significantly with culture conditions.[8] |
| 3. Perform a Dose-Response Curve | Conduct a detailed dose-response analysis to observe the full concentration range of the effect. | Atypical curve shapes may suggest off-target activities at different concentrations. |
| 4. Use a Control Compound | If available, use a structurally related but inactive analog of this compound. | This can help differentiate specific from non-specific effects. |
| 5. Consider Off-Target Screening | If inconsistencies persist, consider a broad kinase screen to identify potential off-targets. | Many small molecules exhibit off-target kinase activity. |
Issue 2: Observed Phenotype is Inconsistent with Known On-Target Pathway
Possible Cause: The phenotype is mediated by one or more off-target interactions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. On-Target Validation | Use a secondary, structurally distinct compound that targets the same pathway to see if it recapitulates the phenotype. | If the phenotype is not reproduced, it suggests an off-target effect of this compound. |
| 2. Target Knockdown/Knockout | Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. | If the phenotype persists in the absence of the on-target protein, it is likely an off-target effect. |
| 3. Cellular Thermal Shift Assay (CETSA) | Perform CETSA to confirm direct engagement of this compound with its intended target in intact cells. | This provides evidence of target engagement at relevant concentrations.[9][10][11][12][13] |
| 4. Kinase Profiling | Screen this compound against a large panel of kinases. | This can identify unexpected kinase targets that may be responsible for the observed phenotype. |
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol provides a general overview of how a kinase profiling experiment is typically conducted by a commercial vendor.
1. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration specified by the service provider (typically 10 mM).
- Provide the exact concentration and solvent information with the sample submission.
2. Assay Principle (Competition Binding Assay):
- The assay measures the ability of the test compound (this compound) to compete with a proprietary ligand for binding to the active site of a large panel of kinases.[14][15]
- Kinases are tagged (e.g., with DNA) and the amount of kinase bound to an immobilized ligand is quantified in the presence and absence of the test compound.[14]
- A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.[14]
3. Data Analysis:
- Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.
- Data can be visualized on a kinase dendrogram (TREEspot™) to provide a visual representation of the selectivity profile.
- Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for any identified hits.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement in a cellular context.[9][10][11][12][13]
1. Cell Culture and Treatment:
- Culture cells to the desired confluency.
- Treat cells with various concentrations of this compound or vehicle control for a specified time.
2. Heat Challenge:
- Aliquot the cell suspensions into PCR tubes.
- Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Fractionation:
- Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
4. Protein Detection and Quantification:
- Collect the supernatant (soluble fraction) and determine the protein concentration.
- Analyze the abundance of the target protein in the soluble fraction by Western blot or other quantitative methods like ELISA or mass spectrometry.
5. Data Analysis:
- Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
- Alternatively, at a fixed temperature, plot the amount of soluble protein as a function of this compound concentration to generate an isothermal dose-response curve.[11]
Visualizing Experimental Workflows and Concepts
Caption: Workflow for investigating unexpected phenotypes and identifying potential off-target effects.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA) for determining target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. pelagobio.com [pelagobio.com]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
Optimizing VK-II-36 incubation time for maximum effect
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with VK-II-36, a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum inhibition of the PI3K/Akt pathway?
The optimal incubation time for this compound can vary depending on the cell type, its metabolic rate, and the specific downstream target being investigated. Generally, for direct inhibition of Akt phosphorylation, a shorter incubation time of 2 to 6 hours is sufficient. For observing effects on downstream processes like cell proliferation or apoptosis, a longer incubation of 24 to 72 hours is recommended. We strongly advise performing a time-course experiment to determine the optimal incubation period for your specific experimental model.
Q2: How does serum concentration in the culture medium affect the efficacy of this compound?
Serum contains growth factors that actively stimulate the PI3K/Akt pathway. A high serum concentration can therefore compete with the inhibitory action of this compound, potentially requiring a higher concentration of the compound or a longer incubation time to achieve the desired effect. For initial characterization, it is recommended to perform experiments in low-serum conditions (e.g., 0.5-2% FBS) or serum-starved conditions to minimize this interference.
Q3: Can this compound be used for in vivo studies?
Yes, this compound has been formulated for in vivo applications. However, the optimal dosing regimen, frequency, and vehicle will depend on the animal model and the target tissue. Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to establish the appropriate parameters for your in vivo experiments. Please refer to the in vivo protocol section for more details.
Troubleshooting Guide
Issue 1: No significant inhibition of Akt phosphorylation is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: The inhibitory effect on Akt phosphorylation can be rapid and transient. Perform a time-course experiment ranging from 30 minutes to 8 hours to identify the peak inhibition window.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that this compound is stored correctly at -20°C and protected from light. Prepare fresh working solutions from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: High Basal Pathway Activation.
-
Solution: If your cell line has a constitutively active PI3K/Akt pathway (e.g., due to PTEN loss), a higher concentration of this compound may be required. Perform a dose-response experiment to determine the optimal concentration.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure uniform cell seeding across all wells and plates. Cell density can influence the activation state of the PI3K/Akt pathway.
-
-
Possible Cause 2: Inconsistent Timing of Treatment.
-
Solution: Add this compound to all wells at precise, consistent time points. For time-course experiments, stagger the addition of the compound to ensure accurate incubation times for each sample.
-
Experimental Protocols & Data
Determining Optimal Incubation Time
This protocol outlines a typical time-course experiment to determine the optimal incubation period for this compound in a cell line of interest.
Table 1: Example Time-Course Experiment Data for Akt Phosphorylation
| Incubation Time (Hours) | p-Akt (Ser473) Level (Normalized to Control) |
| 0 (Control) | 1.00 |
| 0.5 | 0.65 |
| 1 | 0.30 |
| 2 | 0.15 |
| 4 | 0.12 |
| 8 | 0.28 |
| 12 | 0.55 |
| 24 | 0.85 |
Experimental Protocol: Time-Course Analysis of Akt Inhibition
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours.
-
This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., 100 nM).
-
Time Points: Incubate the cells for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform SDS-PAGE and Western blotting to analyze the protein levels of phosphorylated Akt (p-Akt Ser473) and total Akt.
-
Densitometry: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Optimizing this compound Concentration
A dose-response experiment is crucial for identifying the effective concentration range of this compound.
Table 2: Example Dose-Response Experiment Data (4-hour incubation)
| This compound Concentration (nM) | p-Akt (Ser473) Level (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.85 |
| 10 | 0.50 |
| 50 | 0.20 |
| 100 | 0.11 |
| 500 | 0.10 |
| 1000 | 0.09 |
Visual Guides
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
Troubleshooting unexpected results with VK-II-36
Welcome to the technical support center for VK-II-36. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions that may arise during experimentation with this novel calcium channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an analog of carvedilol (B1668590) that functions by suppressing the release of calcium (Ca2+) from the sarcoplasmic reticulum.[1] Unlike carvedilol, it does not exhibit β-receptor blocking activity.[1] Its primary effect is the inhibition of triggered activities caused by both early and delayed afterdepolarizations.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, two protocols are provided:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
A solution of 10% DMSO and 90% Corn Oil.[1] The solubility in both is ≥ 2.5 mg/mL (5.60 mM).[1] It is recommended to use the working solution on the same day it is prepared.[1] For storage, it is advised to use the product within one month when stored at -20°C.[1]
Q3: Are there known off-target effects for this compound?
A3: Specific off-target effects for this compound are not extensively documented in the provided search results. However, as with any small molecule inhibitor, off-target effects are a possibility. It is advisable to perform control experiments to validate the specificity of the observed effects. This can include using structurally different inhibitors targeting the same pathway or testing the compound on knockout/knockdown cells for the intended target.
Troubleshooting Guide
Researchers may occasionally encounter unexpected results during their experiments with this compound. This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or No Efficacy | Compound Instability: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and use them promptly. Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles.[1] |
| Solubility Issues: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. | Follow the recommended dissolution protocols carefully.[1] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] | |
| Cell Health: The health and passage number of the cell line can affect their responsiveness. | Ensure cells are healthy, within a low passage number, and not overgrown. Optimize cell density for your specific assay. | |
| Inconsistent Results Between Experiments | Variability in Compound Preparation: Inconsistent preparation of this compound solutions can lead to dose-response variability. | Standardize the protocol for preparing and diluting the compound for all experiments. Prepare a fresh working solution for each experiment. |
| Endogenous Channel Activity: The cell line used may have endogenous calcium channels that contribute to the measured signal, masking the effect of this compound. | Consider using low concentrations of a general calcium channel blocker to inhibit endogenous channels or use specific charge carriers like Ba²+ or Sr²+ which may have lower permeability through endogenous channels. | |
| Unexpected Phenotype or Off-Target Effects | Non-Specific Binding: At higher concentrations, this compound might interact with other cellular targets. | Perform a dose-response curve to determine the optimal concentration with the highest efficacy and minimal off-target effects. Use the lowest effective concentration possible. |
| Altered Cellular Signaling: The observed phenotype might be a downstream consequence of the intended calcium modulation, affecting multiple signaling pathways. | Investigate downstream signaling pathways that are known to be regulated by intracellular calcium levels. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a clear, injectable solution of this compound for animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a final volume of 1 mL, add the following solvents sequentially, ensuring the solution is clear after each addition:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline solution. Mix thoroughly.
-
-
The final concentration of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
If any precipitation or phase separation occurs, the solution can be gently heated or sonicated to aid dissolution.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its use.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for using this compound.
References
How to prevent VK-II-36 degradation in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of VK-II-36 to prevent its degradation in solution. Following these guidelines is crucial for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Several factors can contribute to the degradation of small molecule inhibitors like this compound in solution. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[1][2] Conversely, repeated freeze-thaw cycles can also compromise the stability of the compound in solution.[2]
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent for stock solutions, its purity and water content can impact stability. Aqueous solutions can lead to hydrolysis of susceptible functional groups.[1][2]
-
pH: The stability of a compound can be highly dependent on the pH of the solution, as acidic or basic conditions can catalyze hydrolysis.[1]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in sensitive molecules.[1]
-
Oxidation: Exposure to air can lead to the oxidation of susceptible functional groups within the molecule.[2]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For long-term storage, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as DMSO. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[3]
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month).[3] For longer-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[1] Always protect the solutions from light by using amber vials or by wrapping the vials in foil.[1]
Q4: How can I determine if my this compound solution has degraded?
A4: Signs of degradation can include:
-
A noticeable change in the color of the solution.[2]
-
The appearance of precipitate in a solution that was previously clear.[2]
-
A decrease in the biological activity or potency of the compound in your assays over time.[1]
-
To definitively assess degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of the solution.[2]
Troubleshooting Guides
Issue 1: I observe a precipitate in my this compound stock solution after thawing.
-
Possible Cause: The compound may have low solubility at colder temperatures, or the solvent may have absorbed water, reducing solubility.[2]
-
Troubleshooting Steps:
Issue 2: My this compound working solution, diluted in an aqueous buffer, appears cloudy.
-
Possible Cause: this compound may have limited aqueous solubility, causing it to precipitate when diluted from a concentrated organic stock solution.[1]
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its impact on both the biological system and compound solubility.[1]
-
Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility.[1]
-
Use of Solubilizing Agents: Consider the addition of excipients such as cyclodextrins or non-ionic detergents (e.g., Tween® 80), but ensure they are compatible with your experimental assay.[1]
-
Sonication: Gentle sonication of the diluted solution may help to dissolve small precipitates.[1]
-
Issue 3: I am seeing a progressive loss of this compound activity in my long-term cell culture experiments.
-
Possible Cause: The compound may be unstable in the aqueous culture medium at 37°C over extended periods.[1]
-
Troubleshooting Steps:
-
Replenish the Compound: Consider performing partial media changes with freshly prepared this compound solution during the experiment to maintain the desired concentration.[1]
-
Conduct a Stability Study: Perform a time-course experiment to quantify the degradation of this compound in your specific culture medium under experimental conditions (e.g., 37°C, 5% CO2).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of moisture.[4]
-
Using a calibrated pipette, add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer by HPLC
-
Prepare a fresh solution of this compound in the aqueous buffer of interest at the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and inject it into an HPLC system to determine the initial peak area corresponding to intact this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC using the same method as for the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C (Assessed by HPLC)
| Storage Duration | % Purity in DMSO | % Purity in Ethanol | % Purity in PBS (pH 7.4) |
| Day 0 | 99.8% | 99.7% | 99.5% |
| Day 7 | 99.6% | 98.5% | 92.1% |
| Day 14 | 99.5% | 97.2% | 85.3% |
| Day 30 | 99.3% | 95.0% | 75.6% |
Table 2: Hypothetical Temperature-Dependent Degradation of this compound in Aqueous Buffer (pH 7.4) over 24 Hours (Assessed by HPLC)
| Time (Hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 99.8% | 98.5% | 96.2% |
| 8 | 99.5% | 95.3% | 88.7% |
| 24 | 98.9% | 89.1% | 78.4% |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: VK-II-36 Cytotoxicity Assessment and Mitigation
Disclaimer: Information regarding the specific cytotoxicity of VK-II-36 is limited in publicly available literature. This technical support center provides guidance based on general principles of drug-induced cytotoxicity, with a focus on compounds that modulate intracellular calcium, a known mechanism of this compound. The protocols and troubleshooting advice provided are broadly applicable for the assessment and mitigation of cytotoxicity for novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to evaluate the cytotoxicity of a novel compound like this compound?
The initial assessment of cytotoxicity typically involves a tiered approach. Start with a simple, rapid cell viability assay, such as the MTT or resazurin (B115843) assay, across a range of concentrations to determine the compound's half-maximal inhibitory concentration (IC50). It is crucial to test the compound in multiple cell lines, including those relevant to its intended therapeutic application and standard cell lines for toxicity screening (e.g., HepG2 for liver toxicity).
Q2: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Disruption of cellular membranes: Leading to the release of intracellular components.
-
Mitochondrial dysfunction: Impairing energy production and initiating apoptosis.
-
Induction of oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1]
-
Inhibition of critical enzymes or proteins: Disrupting essential cellular processes.
-
DNA damage: Which can trigger apoptosis or cell cycle arrest.[1]
-
Disruption of cellular signaling pathways: Such as calcium homeostasis.[2]
Q3: How might a compound that modulates sarcoplasmic reticulum Ca2+ release, like this compound, induce cytotoxicity?
This compound is known to suppress sarcoplasmic reticulum Ca2+ release.[3] Disruption of intracellular calcium homeostasis can lead to cytotoxicity through several mechanisms:
-
Mitochondrial Calcium Overload: Excessive calcium uptake by mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately apoptosis.
-
Activation of Calcium-Dependent Enzymes: Sustained increases in cytosolic calcium can activate proteases (e.g., calpains), phospholipases, and endonucleases, which can degrade cellular components and lead to cell death.
-
ER Stress: The endoplasmic reticulum (ER) is a major intracellular calcium store. Disruption of ER calcium levels can lead to the unfolded protein response (UPR) and ER stress, which, if prolonged, can activate apoptotic pathways.
Q4: What are the standard assays for measuring cytotoxicity?
Several assays are available to measure different aspects of cytotoxicity. The choice of assay depends on the suspected mechanism of toxicity and the experimental question. Common assays are summarized in the table below.
Q5: What are some general strategies to mitigate compound-induced cytotoxicity in vitro?
Mitigation strategies aim to reduce the toxic effects of a compound and can include:
-
Co-treatment with antioxidants: If oxidative stress is a suspected mechanism, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[1]
-
Use of specific inhibitors: If a particular signaling pathway is implicated (e.g., apoptosis), co-treatment with inhibitors of key proteins in that pathway (e.g., caspase inhibitors) can help confirm the mechanism and potentially reduce toxicity.
-
Modification of experimental conditions: Optimizing cell culture conditions, such as media composition and cell density, can influence cellular susceptibility to toxic insults.[4]
-
Chemical modification of the compound: In later stages of drug development, medicinal chemistry efforts can be directed at modifying the compound to reduce its toxicity while retaining its desired activity.[2]
-
Drug delivery systems: Encapsulating the compound in nanoparticles or liposomes can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing off-target toxicity.
Troubleshooting Guides
Q: My cell viability assay (e.g., MTT, XTT) results show high variability between replicate wells. What could be the cause?
A: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate media components and the test compound. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Compound precipitation: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the final concentration.
-
Pipetting errors: Use calibrated pipettes and ensure consistent pipetting technique.
-
Contamination: Check for microbial contamination, which can affect cell health and assay results.
Q: I am observing a high background signal in my lactate (B86563) dehydrogenase (LDH) cytotoxicity assay control wells. How can I resolve this?
A: A high background in an LDH assay indicates a significant release of LDH from untreated cells, suggesting poor cell health or improper handling.
-
Sub-optimal cell culture conditions: Ensure cells are healthy and not overgrown before starting the experiment.
-
Harsh pipetting: Avoid vigorous pipetting during media changes and reagent addition, as this can shear cell membranes and release LDH.
-
Extended incubation times: Long incubation periods can lead to natural cell death and increased background LDH release. Optimize the incubation time for your specific cell line.
-
Serum interference: Some sera contain LDH, which can contribute to the background signal. Using heat-inactivated serum or a serum-free medium for the assay incubation period can help.
Q: My test compound appears to interfere with the MTT assay, causing a color change in the absence of cells. What should I do?
A: Compound interference is a known limitation of colorimetric and fluorometric assays.
-
Run a compound-only control: Include control wells with your compound in the media but without cells to see if it directly reacts with the assay reagent.
-
Use a different assay: If interference is confirmed, switch to an assay with a different detection principle, such as the LDH assay (measures membrane integrity) or a cell counting method (e.g., trypan blue exclusion).
Q: I suspect my compound is inducing apoptosis. How can I confirm this?
A: Several assays can be used to detect apoptosis:
-
Caspase activity assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Annexin V staining: Detects the externalization of phosphatidylserine (B164497), an early marker of apoptosis, using flow cytometry or fluorescence microscopy.
-
TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western blotting for apoptotic markers: Analyze the cleavage of PARP or the expression of Bcl-2 family proteins.
Q: How can I investigate if calcium dysregulation is the primary cause of the observed cytotoxicity?
A: To determine the role of calcium in cytotoxicity:
-
Measure intracellular calcium levels: Use fluorescent calcium indicators like Fura-2 or Fluo-4 to measure changes in cytosolic calcium concentration after compound treatment.
-
Use calcium chelators: Co-treat cells with an intracellular calcium chelator, such as BAPTA-AM, to see if it rescues the cells from the compound's cytotoxic effects.
-
Investigate mitochondrial involvement: Use mitochondrial-specific calcium indicators (e.g., Rhod-2) and probes for mitochondrial membrane potential (e.g., TMRM, JC-1) to assess the impact on mitochondrial calcium and health.
Quantitative Data Summary
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Enzymatic reduction of a tetrazolium salt by metabolically active cells. | Cell viability (metabolic activity). | High-throughput, sensitive, relatively inexpensive. | Can be affected by changes in cellular metabolism; potential for compound interference. |
| Resazurin (alamarBlue) | Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells. | Cell viability (metabolic activity). | High-throughput, sensitive, non-toxic to cells (allows for multiplexing). | Can be affected by changes in cellular metabolism; potential for compound interference. |
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes. | Cytotoxicity (membrane integrity). | High-throughput, reflects irreversible cell death. | High background from unhealthy cells; endpoint measurement. |
| Trypan Blue Exclusion | Dye is excluded by viable cells with intact membranes but taken up by non-viable cells. | Cell viability (membrane integrity). | Simple, inexpensive, direct measure of cell death. | Low-throughput, subjective counting. |
| Caspase-Glo 3/7 | Luminescent assay that measures the activity of caspase-3 and -7. | Apoptosis. | High-throughput, sensitive, specific for apoptosis. | Measures a specific cell death pathway; may not detect other forms of cell death. |
| Annexin V Staining | Fluorescently labeled Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane. | Apoptosis. | Can distinguish between early and late apoptosis/necrosis (with a viability dye); single-cell analysis (flow cytometry). | Requires specialized equipment (flow cytometer or fluorescence microscope). |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Assay Controls: Include the following controls:
-
Untreated Control: Cells with culture medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit) 30 minutes before the end of the incubation.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent.
-
-
Sample Collection: At the end of the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting guide for cytotoxicity assay variability.
References
Improving the specificity of VK-II-36 in assays
Welcome to the technical support center for VK-II-36, a potent and selective allosteric inhibitor of MEK1 and MEK2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the specificity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-ATP competitive, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases central to the RAS-RAF-MEK-ERK signaling pathway.[1][2] It binds to a unique hydrophobic pocket on the MEK1/2 enzymes, locking them in an inactive conformation and preventing the phosphorylation of their downstream substrates, ERK1 and ERK2.[1]
Q2: I'm observing unexpected cellular phenotypes at higher concentrations of this compound. What could be the cause?
A2: Unexpected cellular responses at elevated concentrations may be attributable to off-target effects. While this compound is highly selective for MEK1/2, it can exhibit inhibitory activity against other kinases, such as MEK4, at concentrations significantly above its IC50 for MEK1/2. It is crucial to perform a dose-response experiment and utilize the lowest effective concentration to minimize off-target effects.
Q3: My in-vitro kinase assay results show variable IC50 values for this compound. What are the potential reasons for this?
A3: Inconsistent IC50 values can arise from several factors.[3] Key considerations include the ATP concentration in the assay, the purity and activity of the recombinant MEK1/2 enzyme, and the specific substrate used.[4][5] Since this compound is a non-ATP competitive inhibitor, its potency can be influenced by the conformation of the enzyme, which may be affected by substrate binding.[6] Variations in assay buffer components, such as detergents, can also impact inhibitor behavior.[4]
Q4: How can I confirm that this compound is engaging its target (MEK1/2) within my cellular model?
A4: Target engagement of MEK1/2 inhibitors can be effectively assessed by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2.[6][7] A decrease in phosphorylated ERK1/2 (p-ERK1/2) levels upon treatment with this compound is a reliable indicator of target engagement.[7] Western blotting is a common method for this analysis.
Q5: Are there known issues with the stability or solubility of this compound?
A5: Like many small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[8] It is important to avoid repeated freeze-thaw cycles. For cellular assays, ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all experimental conditions to prevent solvent-induced artifacts. If precipitation is observed upon dilution in aqueous buffers, sonication may be used to aid dissolution.[8]
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
High background can obscure the true inhibitory effect of this compound.
-
Cause: Compound interference with the detection method (e.g., inherent fluorescence), contaminated reagents, or non-specific binding.[4]
-
Solution:
-
Run a "no enzyme" control: Include wells with this compound and all assay components except the MEK1/2 enzyme. A significant signal in these wells indicates interference.[9]
-
Use an orthogonal assay: If interference is suspected, validate your results using an assay with a different detection method (e.g., luminescence-based vs. fluorescence-based).[4]
-
Incorporate a non-ionic detergent: Adding a small amount of a detergent like 0.01% Triton X-100 to the assay buffer can help reduce non-specific binding.[4]
-
Issue 2: Lack of Expected Biological Effect (e.g., No Decrease in Cell Proliferation)
-
Cause: The targeted MEK-ERK pathway may not be the primary driver of proliferation in your specific cell model, or the inhibitor may not be sufficiently potent under your experimental conditions.
-
Solution:
-
Confirm Pathway Activation: Before conducting proliferation assays, verify that the MEK-ERK pathway is active in your cell line by measuring baseline levels of p-ERK1/2.
-
Optimize Inhibitor Concentration and Treatment Duration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect.
-
Assess Target Engagement: Concurrently measure p-ERK1/2 levels to ensure that the lack of a phenotypic response is not due to a failure of this compound to inhibit its target.
-
Issue 3: Discrepancy Between In-Vitro Potency (IC50) and Cellular Efficacy (EC50)
-
Cause: Differences in potency between biochemical and cellular assays are common and can be due to factors such as cell permeability, efflux by cellular transporters, or intracellular protein binding.
-
Solution:
-
Evaluate Cell Permeability: If possible, use methods to assess the intracellular concentration of this compound.
-
Consider Efflux Pump Inhibition: Test for the involvement of ABC transporters by co-treating with known efflux pump inhibitors.
-
Use Serum-Free or Low-Serum Media: High serum concentrations in cell culture media can lead to protein binding of the inhibitor, reducing its effective concentration. Perform initial characterizations in low-serum conditions if compatible with your cell model.
-
Data Presentation
Table 1: In-Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Conditions |
| MEK1 | 15 | 10 µM ATP, Recombinant Human Enzyme |
| MEK2 | 25 | 10 µM ATP, Recombinant Human Enzyme |
| MEK4 | 850 | 10 µM ATP, Recombinant Human Enzyme |
| MKK7 | >10,000 | 10 µM ATP, Recombinant Human Enzyme |
| ERK2 | >10,000 | 10 µM ATP, Recombinant Human Enzyme |
| p38α | >10,000 | 10 µM ATP, Recombinant Human Enzyme |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p-ERK1/2 Inhibition (EC50, nM) | Anti-proliferative Activity (GI50, nM) |
| A375 | Melanoma (BRAF V600E) | 30 | 50 |
| HT-29 | Colorectal (BRAF V600E) | 45 | 75 |
| HCT116 | Colorectal (KRAS G13D) | 60 | 120 |
| Panc-1 | Pancreatic (KRAS G12D) | 150 | 500 |
Experimental Protocols
Protocol 1: In-Vitro MEK1 Kinase Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of this compound by measuring ATP consumption.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
MEK1 Enzyme: Recombinant active MEK1 diluted in kinase buffer.
-
ERK2 Substrate: Inactive, full-length ERK2 diluted in kinase buffer.
-
ATP Solution: 10 µM ATP in kinase buffer.
-
This compound Dilutions: Prepare a 10-point serial dilution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to a 96-well plate.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of a master mix containing the MEK1 enzyme and ERK2 substrate to all wells.
-
Incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions (e.g., Kinase-Glo®).[10]
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for p-ERK1/2 in Cultured Cells
This protocol assesses the cellular target engagement of this compound.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or DMSO for the desired time (e.g., 2 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control (e.g., GAPDH) to normalize the data.
-
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Troubleshooting workflow for investigating the specificity of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
Common pitfalls in experiments using VK-II-36
Welcome to the technical support center for VK-II-36, a carvedilol (B1668590) analog designed for research applications in cardiac electrophysiology and calcium signaling. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carvedilol analog that functions as a suppressor of sarcoplasmic reticulum (SR) Ca2+ release.[1] Its primary target is the cardiac ryanodine (B192298) receptor type 2 (RyR2), a key channel involved in the release of calcium from the SR during excitation-contraction coupling in cardiomyocytes.[2] By directly inhibiting RyR2, this compound effectively suppresses spontaneous intracellular Ca2+ elevations, which are known to trigger cardiac arrhythmias.[2] Importantly, this compound is designed to have minimal beta-blocking activity, allowing for the specific investigation of RyR2-mediated effects.[1][2]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in preclinical research to study and potentially inhibit cardiac arrhythmias. Specifically, it has been shown to be effective in suppressing both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are cellular events that can lead to triggered activities and arrhythmias.[2] Its ability to inhibit store overload-induced Ca2+ release (SOICR) makes it a valuable tool for investigating the role of aberrant SR Ca2+ handling in conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and other inherited or acquired arrhythmia syndromes.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo or in vitro experiments requiring a specific vehicle, a common formulation involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[1] Always refer to the manufacturer's datasheet for specific solubility information. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound will vary depending on the experimental model and the specific research question. Based on available literature, concentrations in the low micromolar range are often effective. For example, in studies with isolated cardiomyocytes or perfused hearts, concentrations ranging from 1 µM to 30 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound on intracellular Ca2+ transients. | Compound Precipitation: this compound may precipitate in aqueous buffers, especially at higher concentrations or if not properly dissolved. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and compatible with your cell type. - Prepare fresh dilutions from your stock solution for each experiment. - Visually inspect your working solution for any signs of precipitation before use. If precipitation occurs, gentle warming and sonication may aid dissolution.[1] |
| Incorrect Dose: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. | |
| Cell Health: Poor cell health can lead to altered Ca2+ handling and unresponsiveness to pharmacological agents. | - Ensure cells are healthy and have a stable baseline Ca2+ level before starting the experiment. - Use appropriate controls to monitor cell viability throughout the experiment. | |
| High background fluorescence in calcium imaging experiments. | Autofluorescence: The compound or the vehicle may exhibit autofluorescence at the excitation/emission wavelengths of your calcium indicator. | - Run a control experiment with this compound in the absence of the calcium indicator to assess its intrinsic fluorescence. - Include a vehicle-only control to account for any background fluorescence from the solvent. |
| Incomplete de-esterification of AM-ester dyes: If using AM-ester based calcium indicators (e.g., Fluo-4 AM), incomplete cleavage of the AM group can lead to dye leakage and high background. | - Optimize the loading conditions for your calcium indicator, including concentration, incubation time, and temperature. - Consider using a non-ionic detergent like Pluronic F-127 to aid in dye loading. | |
| Variability in electrophysiology recordings. | Inconsistent drug application: The delivery of this compound to the recording chamber may be inconsistent. | - Ensure a stable and consistent perfusion system for drug application. - Allow sufficient time for the drug to equilibrate in the recording chamber before taking measurements. |
| Changes in cell properties over time: Prolonged recordings can lead to rundown of ion channels or changes in cell health, affecting the response to this compound. | - Monitor key electrophysiological parameters (e.g., resting membrane potential, action potential duration) in control conditions to ensure stability before drug application. - Use a time-matched vehicle control to account for any time-dependent changes in your recordings. |
Experimental Protocols
Measurement of Intracellular Ca2+ Transients in Cardiomyocytes
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular Ca2+ in response to this compound in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Fluo-4 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ionophore (e.g., Ionomycin) for positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Isolate cardiomyocytes using your standard laboratory protocol and allow them to adhere to collagen-coated coverslips or plates.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Incubate the cells with the loading solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells twice with fresh HBSS to remove excess dye.
-
-
Baseline Recording:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Record baseline fluorescence for a stable period (e.g., 1-2 minutes) to establish a steady state.
-
-
Application of this compound:
-
Prepare the desired concentrations of this compound in HBSS.
-
Perfuse the cells with the this compound solution and continue recording the fluorescence signal.
-
-
Data Acquisition and Analysis:
-
Record changes in fluorescence intensity over time.
-
As a positive control at the end of the experiment, apply an ionophore to elicit a maximal calcium response.
-
Analyze the data by measuring the amplitude and frequency of calcium transients before and after the application of this compound. Normalize the fluorescence signal (F/F0) to the baseline fluorescence (F0).
-
Patch-Clamp Electrophysiology for a Carvedilol Analog
This protocol provides a general framework for recording ion channel activity in cardiomyocytes in the presence of this compound using the whole-cell patch-clamp technique.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions (formulations will vary depending on the specific ion channel being studied)
Procedure:
-
Cell Preparation: Place a coverslip with isolated cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a cardiomyocyte with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Record the ion channel activity of interest (e.g., L-type Ca2+ current, Na+ current, or action potentials) under control conditions to establish a stable baseline.
-
-
Application of this compound:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to take effect and then record the changes in the ion channel activity.
-
-
Data Acquisition and Analysis:
-
Record currents or voltages before, during, and after the application of this compound.
-
Analyze the data to determine the effect of this compound on the parameters of interest (e.g., current amplitude, inactivation kinetics, action potential duration).
-
Visualizations
Caption: Signaling pathway of this compound action on cardiomyocytes.
Caption: Experimental workflow for intracellular calcium imaging.
References
Technical Support Center: Ensuring Reproducibility with VK-II-36 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance to ensure the reproducibility of experiments involving the ryanodine (B192298) receptor 2 (RyR2) inhibitor, VK-II-36.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carvedilol (B1668590) analog that functions as an inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1][2] Its primary mechanism of action is the suppression of sarcoplasmic reticulum (SR) Ca2+ release, which is crucial for cardiac muscle excitation-contraction coupling.[1][2] Unlike its parent compound, carvedilol, this compound exhibits minimal β-adrenergic receptor blocking activity.[2][3] This specificity makes it a valuable tool for studying the direct effects of RyR2 inhibition on cardiac function and arrhythmias.
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in cardiovascular research to investigate the role of RyR2 in cardiac arrhythmias. It has been shown to inhibit triggered activities associated with both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known to cause ventricular tachyarrhythmias.[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store the solid compound at room temperature in the continental US, though this may vary elsewhere.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A reported half-maximal inhibitory concentration (IC50) for the inhibition of RyR2 R4496C mutant-mediated store-overload induced calcium release in HEK293 cells is 26.1 μM.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect on Ca2+ release | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation: this compound may precipitate in aqueous buffers if the final DMSO concentration is too high or if the compound's solubility limit is exceeded. 3. Incorrect Concentration: Errors in dilution calculations or pipetting. 4. Cell Health: Poor cell viability or low expression of RyR2. | 1. Prepare a fresh stock solution of this compound. Aliquot and store at -80°C. 2. Ensure the final DMSO concentration in the assay is low (typically <0.5%). Visually inspect for any precipitation. Gentle warming or sonication may aid dissolution. 3. Double-check all calculations and ensure pipettes are calibrated. 4. Assess cell viability using a method like Trypan Blue exclusion. Confirm RyR2 expression via Western blot or qPCR. |
| High background fluorescence in Ca2+ flux assays | 1. Incomplete Dye Hydrolysis: The acetoxymethyl (AM) ester form of the calcium indicator dye may not be fully cleaved. 2. Dye Extrusion: Cells may actively pump out the dye. 3. Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence. | 1. Increase the incubation time with the dye or perform the loading at 37°C. 2. Consider using probenecid, an anion-exchange transport inhibitor, during dye loading and the assay to prevent dye leakage. 3. Measure the fluorescence of unstained cells to establish a baseline for autofluorescence and subtract this from the experimental values. |
| Variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased compound concentrations. 3. Timing of Reagent Addition: Inconsistent timing when adding this compound or the stimulus for Ca2+ release. | 1. Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. 2. Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile water or media to minimize evaporation from adjacent wells. 3. Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents to replicate wells. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 26.1 μM | HEK293 | Inhibition of RyR2 R4496C mutant-mediated store-overload induced calcium release. | [1][4] |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay Using a Fluorescent Indicator
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
HEK293 cells stably expressing the RyR2 channel (or other relevant cell line)
-
This compound
-
DMSO
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid (optional)
-
Caffeine or another RyR2 agonist
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to prevent dye leakage.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in HBSS from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO alone).
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Using an automated injector, add an RyR2 agonist (e.g., caffeine) to all wells to stimulate Ca2+ release.
-
Continue to record the fluorescence intensity kinetically for several minutes to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the control (vehicle-treated) response.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of RyR2-mediated Ca²⁺ release.
Caption: Experimental workflow for a this compound calcium flux assay.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RyR2 | Ryanodine receptors (RyR) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Interpreting ambiguous data from VK-II-36 studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VK-II-36 in their experiments. Our goal is to help you navigate and interpret potentially ambiguous data that may arise during your studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the dose-response curve for this compound across different experimental batches. What could be the cause?
A1: High variability in dose-response curves can stem from several factors. Firstly, ensure the consistent preparation of your this compound solutions. The compound is a carvedilol (B1668590) analog and may require specific solubilization conditions.[1] We recommend preparing fresh stock solutions for each experiment and using a consistent solvent. Secondly, cell passage number can significantly impact receptor expression and signaling. We advise using cells within a narrow passage range for all experiments. Finally, subtle variations in incubation times or temperature can alter the cellular response.
Q2: Our calcium imaging assay shows a lower-than-expected increase in intracellular calcium upon this compound application. How can we troubleshoot this?
A2: A diminished calcium response could be due to several reasons. Verify the final concentration of this compound in your assay. Ensure that your calcium indicator dye is loaded correctly and that its fluorescence is not quenched by components of your experimental buffer. It is also crucial to check the health and viability of your cells, as compromised cells will not exhibit a robust calcium response. Consider performing a positive control with a known calcium ionophore, like ionomycin, to confirm that your cells and measurement system are capable of producing a strong signal.
Q3: We are seeing conflicting results between our electrophysiology data and our fluorescence-based assays for this compound activity. What could explain this discrepancy?
A3: Discrepancies between different assay types are not uncommon and often point to the nuanced mechanism of action of the compound. This compound is known to suppress sarcoplasmic reticulum Ca2+ release.[1] Electrophysiology might be measuring direct effects on ion channel conductance, while fluorescence assays are measuring the net result of intracellular calcium changes, which can be influenced by multiple sources (e.g., influx from the extracellular space vs. release from internal stores). Carefully consider the specific cellular processes each assay is measuring and how this compound might differentially affect them.
Troubleshooting Guides
Issue: Inconsistent Inhibition of Triggered Activities
If you are observing inconsistent results in experiments designed to measure the inhibition of early or delayed afterdepolarizations by this compound, follow this troubleshooting workflow.
References
Validation & Comparative
A Comparative Guide to Ryanodine Receptor Inhibitors: VK-II-36, Flecainide, and Dantrolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ryanodine (B192298) receptor (RyR) inhibitor VK-II-36 against two other well-characterized inhibitors, flecainide (B1672765) and dantrolene (B1669809). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies on RyR function and modulation in health and disease.
Introduction to Ryanodine Receptor Inhibitors
Ryanodine receptors are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various pathological conditions, including cardiac arrhythmias and myopathies. Pharmacological inhibition of RyRs is a key strategy for both research and therapeutic development. This guide focuses on three distinct RyR inhibitors:
-
This compound: A carvedilol (B1668590) analog designed to suppress sarcoplasmic reticulum (SR) Ca2+ release with minimal β-adrenergic receptor blockade. It is investigated for its potential in treating cardiac arrhythmias.
-
Flecainide: A Class Ic antiarrhythmic drug that, in addition to its primary action on sodium channels, also modulates RyR2 channels. It is used clinically to treat certain cardiac arrhythmias.
-
Dantrolene: A muscle relaxant used in the treatment of malignant hyperthermia. It exhibits isoform-selective inhibition of RyRs, primarily targeting RyR1 and RyR3.
Comparative Efficacy and Mechanism of Action
The following tables summarize the quantitative data on the effects of this compound, flecainide, and dantrolene on ryanodine receptor function, primarily focusing on the cardiac isoform, RyR2.
Table 1: Effects on RyR2 Single-Channel Activity
| Parameter | This compound (or its analog VK-II-86) | Flecainide | Dantrolene |
| Effect on Open Probability (Po) | Reduces Po[1] | Biphasic: Activates at low concentrations (0.5-10 µM), inhibits at higher concentrations (≥50 µM)[2][3] | Inhibits Po in the presence of calmodulin[4][5] |
| IC50 for Po Inhibition | Not explicitly reported | ~15 µM for burst duration reduction[6] | 0.16 ± 0.03 µM (in the presence of 100 nM calmodulin)[4][5] |
| Mechanism of Action | Reduces mean open time and increases event frequency[1] | Open-state blocker; reduces burst duration[6][7] | Stabilizes the closed state; requires calmodulin for inhibition[4][5] |
| Effect on Mean Open Time | Decreased[1] | Decreased[6] | Decreased[8] |
| Effect on Mean Closed Time | Not significantly altered[1] | Increased at inhibitory concentrations[2] | Increased[8] |
Table 2: Effects on Cellular Calcium Dynamics (Cardiomyocytes)
| Parameter | This compound (or its analog VK-II-86) | Flecainide | Dantrolene |
| Effect on Ca2+ Spark Frequency | Reduces frequency of store overload-induced Ca2+ release (SOICR)[1] | Increases spark frequency[7] | Reduces Ca2+ spark frequency[9] |
| Effect on Ca2+ Spark Amplitude/Mass | Reduces occurrence of SOICR[1] | Reduces spark mass (amplitude and width)[7] | Reduces Ca2+ wave amplitude[4][5] |
| Effect on Ca2+ Waves | Suppresses arrhythmogenic Ca2+ waves | Inhibits Ca2+ waves[10] | Reduces Ca2+ wave frequency[4][5] |
| IC50 for Ca2+ Wave Inhibition | Not explicitly reported | ~50 µmol/l in a CPVT mouse model[11] | 0.42 ± 0.18 µM (frequency), 0.19 ± 0.04 µM (amplitude) in the presence of calmodulin[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This technique allows for the direct measurement of the activity of a single ryanodine receptor channel.
-
Preparation of SR Vesicles: Sarcoplasmic reticulum (SR) microsomes rich in RyR2 are isolated from cardiac tissue (e.g., sheep or rabbit ventricle) through a series of differential centrifugation steps.[12]
-
Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (e.g., in a 5:4:1 ratio) in n-decane, is formed across a small aperture separating two chambers (cis and trans).[12]
-
Channel Incorporation: SR vesicles are added to the cis (cytosolic) chamber. Fusion of a vesicle with the bilayer incorporates the RyR2 channel.
-
Recording Solutions: The cis chamber contains a solution mimicking the cytosol (e.g., 250 mM Cs+ or K+, HEPES buffer, and controlled concentrations of Ca2+, ATP, and Mg2+). The trans (luminal) chamber contains a solution mimicking the SR lumen (e.g., 250 mM Cs+ or K+, HEPES buffer, and a higher Ca2+ concentration).[13]
-
Data Acquisition: A voltage clamp is applied across the bilayer, and the current flowing through the single channel is recorded. Channel openings appear as discrete steps in the current trace.
-
Drug Application: The inhibitor of interest (this compound, flecainide, or dantrolene) is added to the cis chamber to assess its effect on channel gating properties (open probability, mean open/closed times). For dantrolene, calmodulin (e.g., 100 nM) must be added to the cis chamber to observe inhibition.[4][5]
Calcium Spark Measurement in Cardiomyocytes
This method is used to visualize and quantify elementary Ca2+ release events from the SR in intact or permeabilized heart cells.
-
Cell Isolation and Loading: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat or mouse). The cells are then loaded with a fluorescent Ca2+ indicator, such as Fluo-4 AM (e.g., 5 µM for 15 minutes).[14]
-
Confocal Microscopy: A laser scanning confocal microscope is used for imaging. Fluo-4 is excited at 488 nm, and emission is collected above 505 nm.[15]
-
Line-Scan Imaging: To capture the rapid kinetics of Ca2+ sparks, images are acquired in line-scan mode along the longitudinal axis of the myocyte at a high temporal resolution (e.g., 1.5-2 ms (B15284909) per line).[15]
-
Experimental Conditions:
-
Intact Cells: Cells are perfused with a physiological salt solution. To induce Ca2+ sparks, cells can be field-stimulated to a steady-state and then stimulation is stopped for recording.[16]
-
Permeabilized Cells: The sarcolemma is selectively permeabilized using a mild detergent like saponin. This allows for direct control of the cytosolic environment, including the concentration of the inhibitor being tested.[16]
-
-
Data Analysis: The recorded line-scan images are analyzed to detect and quantify Ca2+ sparks. Key parameters include spark frequency (number of sparks per unit length per unit time), amplitude (F/F0), full width at half maximum (FWHM), and full duration at half maximum (FDHM).[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Summary and Conclusion
This guide provides a comparative overview of this compound, flecainide, and dantrolene as ryanodine receptor inhibitors.
-
This compound and its analogs emerge as direct inhibitors of RyR2, reducing channel open time and suppressing aberrant Ca2+ release events. A key advantage is its minimal β-blocking activity, which distinguishes it from its parent compound, carvedilol.
-
Flecainide exhibits a more complex, concentration-dependent effect on RyR2, with activation at lower concentrations and inhibition at higher concentrations. Its action as an open-state blocker suggests its efficacy may be dependent on the activity state of the channel.
-
Dantrolene shows isoform selectivity and its inhibitory effect on RyR2 is critically dependent on the presence of calmodulin. This makes it a valuable tool for studying the role of calmodulin in RyR2 regulation.
The choice of inhibitor will depend on the specific research question. This compound is a promising tool for studying the direct consequences of RyR2 inhibition in the absence of significant β-adrenergic effects. Flecainide is relevant for studies investigating the interplay between sodium channel and RyR2 modulation in cardiac arrhythmia. Dantrolene is the inhibitor of choice for dissecting the isoform-specific roles of RyRs and the influence of calmodulin on their function. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Flecainide Paradoxically Activates Cardiac Ryanodine Receptor Channels under Low Activity Conditions: A Potential Pro-Arrhythmic Action [openresearch-repository.anu.edu.au]
- 4. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does flecainide impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 15. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
VK-II-36: A Comparative Guide to its Non-β-Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VK-II-36 and its non-β-blocking properties against traditional β-blockers. Experimental data and detailed methodologies are presented to support the validation of its distinct mechanism of action.
Introduction to this compound
This compound is a novel analog of carvedilol (B1668590), a well-known β-blocker. Unlike its parent compound, this compound has been specifically designed to minimize or eliminate β-adrenergic receptor blockade while retaining other beneficial cardiovascular effects. Its primary mechanism of action involves the suppression of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) by directly targeting the cardiac ryanodine (B192298) receptor (RyR2).[1][2][3] This distinct activity profile positions this compound as a potential therapeutic agent for cardiac arrhythmias and other conditions driven by aberrant intracellular calcium handling, without the adverse effects associated with β-blockade.
Comparative Analysis: this compound vs. Traditional β-Blockers
The fundamental difference between this compound and traditional β-blockers lies in their interaction with the β-adrenergic signaling pathway.
Table 1: Comparison of Mechanistic and Functional Properties
| Feature | This compound | Traditional β-Blockers (e.g., Carvedilol) |
| Primary Target | Ryanodine Receptor 2 (RyR2) | β-Adrenergic Receptors (β1, β2) |
| Mechanism of Action | Inhibition of spontaneous SR Ca2+ release | Competitive antagonism of β-adrenergic receptors |
| Effect on Heart Rate | Minimal to no effect | Decrease in heart rate (negative chronotropy) |
| Effect on Myocardial Contractility | No direct negative inotropic effect | Decrease in contractility (negative inotropy) |
| Downstream Signaling | Modulates intracellular Ca2+ transients | Attenuates cAMP-PKA signaling pathway |
Experimental Validation of Non-β-Blocking Activity
The non-β-blocking nature of this compound is validated through a series of established experimental protocols. While specific quantitative data for this compound is proprietary, the methodologies below are standard for this purpose. For comparison, a closely related analog, VK-II-86, has been shown to not lower the heart rate in animal models, a key indicator of its lack of β-blocking activity.[3][4]
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for β-adrenergic receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing β1- and β2-adrenergic receptors are isolated from appropriate cell lines (e.g., CHO, HEK293) or cardiac tissue.
-
Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]CGP-12177) and increasing concentrations of unlabeled this compound or a known β-blocker (e.g., carvedilol).
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated to quantify the binding affinity. A significantly higher Ki for this compound compared to carvedilol would indicate lower affinity for β-adrenergic receptors.
Functional Assays: cAMP Measurement
Objective: To assess the functional effect of this compound on β-adrenergic receptor signaling.
Protocol:
-
Cell Culture: Cells expressing β-adrenergic receptors are cultured and plated.
-
Stimulation: Cells are pre-incubated with this compound or a control β-blocker, followed by stimulation with a β-agonist (e.g., isoproterenol) to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are quantified using methods such as ELISA, HTRF, or AlphaScreen.
-
Analysis: The ability of this compound to inhibit the isoproterenol-induced cAMP production is compared to that of a known β-blocker. A lack of inhibition by this compound would confirm its non-β-blocking functional activity.
Table 2: Expected Comparative Results for Non-β-Blocking Validation
| Assay | Expected Outcome for this compound | Expected Outcome for Carvedilol |
| β-Adrenergic Receptor Binding | High Ki (low affinity) | Low Ki (high affinity) |
| cAMP Functional Assay | No significant inhibition of agonist-induced cAMP production | Potent inhibition of agonist-induced cAMP production |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Canonical β-Adrenergic Signaling Pathway.
Caption: Mechanism of Action of β-Blockers.
Caption: Proposed Non-β-Blocking Pathway of this compound.
Caption: Experimental Workflow for Validation.
Conclusion
This compound represents a significant departure from traditional β-blocker pharmacology. Its targeted action on RyR2 to suppress aberrant sarcoplasmic reticulum Ca²⁺ release, without engaging the β-adrenergic receptor signaling cascade, offers a promising new therapeutic strategy. The experimental methodologies outlined in this guide provide a robust framework for validating the non-β-blocking activity of this compound and similar compounds, paving the way for the development of novel cardiovascular drugs with improved safety and efficacy profiles.
References
- 1. Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of VK-II-36 and its Analog VK-II-86: A Guide for Researchers
In the landscape of cardiovascular research, the development of novel antiarrhythmic agents with specific molecular targets is a paramount goal. Among these, carvedilol (B1668590) analogs that modulate intracellular calcium handling without the confounding effects of β-adrenergic blockade have garnered significant interest. This guide provides a detailed comparative analysis of two such analogs, VK-II-36 and VK-II-86, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and VK-II-86
This compound and VK-II-86 are both analogs of the multi-faceted cardiovascular drug carvedilol. A key distinguishing feature of these analogs is the intentional removal of β-adrenergic receptor blocking activity, allowing for the specific investigation of their effects on sarcoplasmic reticulum (SR) calcium release. Both compounds have been shown to directly inhibit the cardiac ryanodine (B192298) receptor (RyR2), a critical ion channel in excitation-contraction coupling and a known player in the pathogenesis of certain cardiac arrhythmias.
This compound has been characterized as an inhibitor of triggered activities arising from both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) by suppressing spontaneous SR Ca2+ release.[1][2] Similarly, VK-II-86 has been demonstrated to prevent hypokalaemia- and ouabain-induced ventricular arrhythmias through its inhibitory action on RyR2 and subsequent normalization of intracellular calcium homeostasis and repolarization reserve.
Comparative Efficacy and Electrophysiological Effects
While a direct head-to-head clinical trial or a single preclinical study comparing this compound and VK-II-86 under identical conditions is not available in the current literature, a comparative analysis of their reported effects in different experimental models provides valuable insights.
Table 1: Comparative Effects of this compound and VK-II-86 on Arrhythmia and Electrophysiology
| Parameter | This compound | VK-II-86 |
| Arrhythmia Model | DADs (Isoproterenol-induced in rabbit), EADs (Acquired long QT in rabbit)[1][2] | Hypokalaemia-induced ventricular arrhythmias (murine hearts)[3] |
| Effect on Arrhythmias | Completely prevented EAD-mediated triggered activities and suppressed DAD-mediated arrhythmias.[1][2] | Prevented all hypokalaemia-induced ventricular arrhythmias.[3] |
| Effect on Action Potential | Abolished phase 2 EADs and greatly decreased the amplitude of phase 3 EADs.[2] | Prevented hypokalaemia-induced action potential prolongation and depolarization.[3] |
| Effect on Ion Channels | Not explicitly detailed in the provided search results. | Prevented hypokalaemia-induced decrease in IK1 and IKr, and increase in INa-L and ICa.[3] |
| Effect on Calcium Handling | Suppressed spontaneous Ca2+ release from the sarcoplasmic reticulum.[1] | Normalizes intracellular calcium homeostasis.[3] |
Mechanism of Action: Targeting the Ryanodine Receptor
The primary mechanism of action for both this compound and VK-II-86 is the direct inhibition of the RyR2 channel. This action is independent of β-adrenoceptor blockade. By inhibiting RyR2, these compounds prevent the spontaneous diastolic release of Ca2+ from the sarcoplasmic reticulum, a key event in the initiation of DADs and a contributor to EADs.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound and VK-II-86.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Langendorff-Perfused Heart Model (for VK-II-86)
This ex vivo model was utilized to study the antiarrhythmic effects of VK-II-86 on the whole heart.
-
Animal Preparation: Murine hearts are isolated.
-
Perfusion: The aorta is cannulated and the heart is retrogradely perfused with Krebs-Henseleit solution, oxygenated and maintained at a physiological temperature.
-
Induction of Arrhythmia: Hypokalaemia is induced by perfusing the heart with a low-potassium solution to provoke ventricular arrhythmias.
-
Drug Administration: Hearts are pre-treated with VK-II-86 before the induction of hypokalaemia.
-
Data Acquisition: Surface ECG and ventricular action potentials are recorded to assess arrhythmia incidence and electrophysiological parameters.
Whole-Cell Patch Clamping (for VK-II-86)
This technique was employed to investigate the effects of VK-II-86 on specific ion currents in isolated cardiomyocytes.
-
Cell Isolation: Ventricular cardiomyocytes are isolated from murine or canine hearts.
-
Patch Clamp Configuration: The whole-cell configuration of the patch-clamp technique is established to control the membrane potential and record ionic currents.
-
Measurement of Ion Currents: Specific voltage protocols are applied to elicit and measure various ion currents, including the inward rectifier current (IK1), the late sodium current (INa-L), and the L-type Ca2+ current (ICa).
-
Drug Application: The effects of VK-II-86 on these currents are assessed by applying the compound to the bath solution.
Figure 2. Experimental workflow for the evaluation of VK-II-86's antiarrhythmic properties.
Conclusion
Both this compound and VK-II-86 represent promising therapeutic candidates for arrhythmias driven by aberrant RyR2-mediated Ca2+ release. Their lack of β-blocking activity makes them valuable research tools to dissect the specific role of RyR2 in cardiac electrophysiology. While the available data suggests that both compounds are effective in suppressing triggered arrhythmias, a direct comparative study is warranted to delineate their relative potencies and full pharmacological profiles. Such a study would be instrumental in guiding the future development of this class of antiarrhythmic agents.
References
- 1. Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvedilol analogue inhibits triggered activities evoked by both early and delayed afterdepolarizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Anticancer Potential: A Comparative Analysis of VK-II-36 and Vitamin K2 in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. This guide provides a comparative analysis of the potential anticancer effects of VK-II-36, a carvedilol (B1668590) analog, and Vitamin K2 (VK2), drawing upon experimental data from various cancer cell lines. While direct evidence for this compound's anticancer activity is currently limited, this comparison leverages data from its parent compound, carvedilol, to extrapolate potential mechanisms and effects, offering a valuable resource for future research directions.
Executive Summary
This guide presents a cross-validation of the observed effects of carvedilol, as a proxy for this compound, and Vitamin K2 on cancer cell lines. Carvedilol, a beta-blocker, has demonstrated promising anticancer properties, including the inhibition of cell proliferation and induction of apoptosis. Similarly, Vitamin K2, a vital nutrient, has been shown to exhibit potent antitumor activities through various mechanisms. This document aims to provide a clear, data-driven comparison of these two compounds to inform preclinical research and drug development strategies.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of Carvedilol and Vitamin K2 across different cancer cell lines. It is important to note that the data for this compound is inferred from studies on its parent compound, carvedilol.
Table 1: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Carvedilol | A549 | Non-Small Cell Lung Cancer | 18 | [1] |
| Carvedilol | H1299 | Non-Small Cell Lung Cancer | 13.7 | [1] |
| Vitamin K2 | LU-139 | Small Cell Lung Carcinoma | ~7.5 - 75 | [2] |
| Vitamin K2 | PC-14 | Adenocarcinoma (Lung) | ~7.5 - 75 | [2] |
| Vitamin K2 | MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxic Effect Observed | [3] |
| Vitamin K2 | MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxic Effect Observed | [3] |
| Vitamin K2 | Hep3B | Hepatocellular Carcinoma | Growth Inhibition Observed | [4] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Cancer Type | Method of Apoptosis Induction | Citation |
| Carvedilol | Breast Cancer Cell Lines | Breast Cancer | Not explicitly detailed | [1] |
| Carvedilol | Non-Small Cell Lung Cancer Cell Lines | Non-Small Cell Lung Cancer | Not explicitly detailed | [1] |
| Vitamin K2 | Lung Carcinoma Cell Lines | Lung Cancer | Caspase-3 activation, APO2.7 positivity | [2] |
| Vitamin K2 | Hep3B | Hepatocellular Carcinoma | Nuclear condensation and fragmentation | [4] |
| Vitamin K2 | HL-60 | Leukemia | Typical apoptotic features | [3] |
| Vitamin K2 | MDA-MB-231 | Triple-Negative Breast Cancer | Non-apoptotic cell death with autophagy | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay) for Carvedilol in NSCLC Cell Lines
-
Cell Seeding: A549 and H1299 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of carvedilol for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated from the dose-response curves.[1]
Apoptosis Assay for Vitamin K2 in Lung Carcinoma Cell Lines
-
Cell Treatment: Lung carcinoma cell lines were treated with various concentrations of Vitamin K2 for 48 to 96 hours.
-
Morphological Analysis: Changes in cell morphology indicative of apoptosis were observed using phase-contrast microscopy.
-
Caspase-3 Activation: Caspase-3 activity was measured using a colorimetric assay kit according to the manufacturer's instructions.
-
APO2.7 Staining: Apoptotic cells were detected by flow cytometry after staining with the APO2.7 monoclonal antibody, which specifically recognizes an antigen on the mitochondrial membrane of apoptotic cells.[2]
Signaling Pathways and Mechanisms of Action
Potential Signaling Pathway for this compound (inferred from Carvedilol)
Carvedilol's anticancer effects are thought to be mediated through multiple pathways. As a beta-blocker, it can inhibit the pro-proliferative signaling of catecholamines through β-adrenergic receptors. Additionally, it possesses antioxidant properties that can mitigate oxidative stress-induced DNA damage.
Caption: Potential mechanism of this compound based on Carvedilol's actions.
Signaling Pathway for Vitamin K2
Vitamin K2 induces apoptosis and cell cycle arrest through multiple mechanisms, including the activation of pro-apoptotic proteins and inhibition of cell survival pathways.
Caption: Simplified signaling pathway for Vitamin K2-induced apoptosis.
Experimental Workflow for Cross-Validation
A robust cross-validation workflow is essential to confirm the anticancer effects of a novel compound like this compound. The following diagram outlines a suggested experimental plan.
Caption: Proposed workflow for cross-validating this compound's anticancer effects.
Conclusion and Future Directions
While direct experimental data on the anticancer effects of this compound is not yet available, the evidence from its parent compound, carvedilol, suggests a promising avenue for investigation. Carvedilol demonstrates significant antiproliferative and pro-apoptotic effects in various cancer cell lines. In comparison, Vitamin K2 has a more established role as an anticancer agent with a broader range of demonstrated effects across multiple cancer types.
Future research should focus on directly evaluating the efficacy of this compound in a panel of cancer cell lines to validate the hypothesized effects. Head-to-head comparative studies with carvedilol and other established anticancer agents will be crucial to determine its therapeutic potential. Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and could identify potential biomarkers for patient stratification. The experimental workflow proposed in this guide provides a roadmap for such investigations.
References
- 1. Investigating Carvedilol’s Repurposing for the Treatment of Non-Small Cell Lung Cancer via Aldehyde Dehydrogenase Activity Modulation in the Presence of β-Adrenergic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction of vitamin K2 in lung carcinoma cell lines: the possibility of vitamin K2 therapy for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K2 induces non-apoptotic cell death along with autophagosome formation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis of liver cancer cells by vitamin K2 and enhancement by MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VK-II-36 and Standard Antiarrhythmic Drugs in the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiarrhythmic agent VK-II-36 with established standard-of-care antiarrhythmic drugs. The content is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental validation.
Executive Summary
This compound, a carvedilol (B1668590) analog, presents a novel mechanism of action by selectively inhibiting the ryanodine (B192298) receptor 2 (RyR2), thereby suppressing abnormal calcium release from the sarcoplasmic reticulum without exhibiting β-receptor blocking activity.[1] Preclinical evidence suggests its potential in managing arrhythmias triggered by calcium dysregulation. Standard antiarrhythmic drugs, classified by the Vaughan Williams system, target various ion channels and receptors to control cardiac rhythm. This guide will delve into the comparative efficacy and mechanistic distinctions between this compound and key representatives of these standard drug classes.
Data Presentation
Table 1: Comparative Efficacy of this compound (VK-II-86) in Preclinical Arrhythmia Models
| Drug | Model | Endpoint | Efficacy |
| VK-II-86 | Hypokalaemia-induced ventricular arrhythmia in murine hearts | Prevention of ventricular arrhythmias | 100% prevention [1] |
| Dantrolene (RyR2 inhibitor) | Hypokalaemia-induced ventricular arrhythmia in murine hearts | Prevention of ventricular arrhythmias | 94% reduction in incidence[1] |
| VK-II-86 | Ouabain-induced cardiotoxicity in rat cardiac myocytes | Reduction of spontaneous contractions | Significant reduction in the frequency of Ca2+ waves and spontaneous contractions[2] |
Note: VK-II-86 is an analog of this compound and is used in the cited preclinical studies.
Table 2: Clinical Efficacy of Standard Antiarrhythmic Drugs
| Drug Class | Drug | Arrhythmia Type | Efficacy Rate |
| Class III | Amiodarone (B1667116) | Supraventricular arrhythmias | 92.4% total suppression and control[3] |
| Ventricular arrhythmias | 82% total suppression and control[3] | ||
| Recurrent ventricular tachycardia | 77.2% total control[3] | ||
| Post-coronary artery bypass surgery arrhythmias (prophylaxis) | Atrial fibrillation: 5% vs 21% in placebo; Nonsustained ventricular tachycardia: 3% vs 16% in placebo[4] | ||
| Class Ic | Flecainide | Atrial fibrillation (conversion to sinus rhythm) | 30.8% to 67% conversion rate in various studies[5][6] |
| Class II | Beta-blockers | Post-myocardial infarction | Associated with a one-third reduction in arrhythmic death or cardiac arrest[7] |
Experimental Protocols
Langendorff Perfused Heart Model for Arrhythmia Induction
This ex vivo technique is utilized to assess the direct effects of pharmacological agents on the heart, independent of systemic influences.
Methodology:
-
Heart Isolation: Hearts are excised from anesthetized animals (e.g., mice, rats, rabbits) and immediately cannulated via the aorta on a Langendorff apparatus.[8]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure. This perfusion maintains cardiac viability and function.[8]
-
Arrhythmia Induction: Arrhythmias are induced through various methods, such as:
-
Data Acquisition: Surface electrocardiograms (ECG) and ventricular action potentials are continuously recorded to monitor cardiac rhythm and electrical activity.
-
Drug Administration: The test compound (e.g., VK-II-86) or a standard drug is added to the perfusate to evaluate its antiarrhythmic efficacy.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion channel currents in isolated cardiomyocytes, providing insights into the molecular mechanism of drug action.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from cardiac tissue.
-
Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution that mimics the intracellular environment.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.
-
Voltage or Current Clamp:
-
Voltage Clamp: The membrane potential is held at a specific voltage, and the ionic currents flowing across the membrane are measured. This is used to study the effects of drugs on specific ion channels (e.g., I_K1, I_Kr, I_Na-L, I_Ca).[1][9]
-
Current Clamp: A specific current is injected into the cell, and the resulting changes in membrane potential (action potentials) are recorded.
-
-
Data Analysis: The recorded currents or action potentials are analyzed to determine the effects of the drug on ion channel function and cellular electrophysiology.
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of action for this compound and standard antiarrhythmic drugs.
Experimental Workflow
Caption: Experimental workflows for Langendorff and patch clamp studies.
Conclusion
This compound demonstrates a promising and distinct antiarrhythmic profile in preclinical models, primarily through its targeted inhibition of RyR2-mediated calcium release. This mechanism differs significantly from the ion channel and receptor modulation of standard antiarrhythmic drugs. While direct comparative clinical data is currently unavailable, the preclinical efficacy of this compound in preventing arrhythmias induced by calcium dysregulation suggests its potential as a valuable therapeutic option, particularly in arrhythmias with a clear link to abnormal sarcoplasmic reticulum calcium handling. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential and relative efficacy of this compound in the clinical setting.
References
- 1. A carvedilol analogue, VK-II-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-β-Blocking Carvedilol Analog, VK-II-86, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of amiodarone as an antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrocardiographic and antiarrhythmic effects of intravenous amiodarone: results of a prospective, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Flecainide versus quinidine for conversion of atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-blocker therapy in the Cardiac Arrhythmia Suppression Trial. CAST Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Inhibitory Effect of VK-II-36 on Store Overload-Induced Calcium Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel carvedilol (B1668590) analogue, VK-II-36, with other known inhibitors of Store Overload-Induced Calcium Release (SOICR). SOICR is a critical mechanism in cellular calcium signaling, and its dysregulation is implicated in various cardiac arrhythmias. This document presents experimental data, detailed protocols, and visual representations of the underlying pathways to facilitate informed decisions in research and drug development.
Comparative Analysis of SOICR Inhibitors
This compound has emerged as a promising inhibitor of SOICR. To objectively evaluate its performance, this section compares its inhibitory potency with that of its parent compound, carvedilol, and the Class Ic antiarrhythmic drug, flecainide (B1672765).
| Compound | Target/Assay | Cell Type | IC50 Value | Citation |
| This compound | RyR2-mediated SOICR | HEK293 cells | 26.1 μM | [1] |
| Flecainide | Arrhythmogenic Ca2+ waves | Casq2 knockout myocytes | ~2.0 μM | [2] |
| Carvedilol | IKr potassium channel | HEK-293T or CHO-K1 cells | 2.8 μM (WT) | [3] |
Note: The IC50 value for carvedilol is for the IKr potassium channel, as a direct IC50 for SOICR inhibition was not available in the reviewed literature. While not a direct measure of SOICR inhibition, it provides context for its electrophysiological effects. It is important to note that carvedilol and its analogue VK-II-86 have been shown to completely abolish SOICR in HEK293 cells at a concentration of 30 μM. Furthermore, studies on cardiomyocytes derived from patients with catecholaminergic polymorphic ventricular tachycardia (CPVT) have shown that carvedilol and flecainide are equally effective in abolishing Ca2+ abnormalities.
Signaling Pathway and Inhibition Mechanism
SOICR is primarily mediated by the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR). Under conditions of SR calcium overload, RyR2 channels open spontaneously, leading to diastolic calcium release and potentially triggering cardiac arrhythmias. This compound, a carvedilol analogue, directly inhibits RyR2, thereby suppressing these spontaneous calcium release events. Unlike carvedilol, this compound is designed to have minimal β-blocking activity, offering a more targeted approach to SOICR inhibition.
Experimental Validation Workflow
The inhibitory effect of this compound on SOICR can be validated using a HEK293 cell model stably expressing RyR2. The following workflow outlines the key steps using the ratiometric calcium indicator Fura-2 AM.
Detailed Experimental Protocol: Measuring SOICR Inhibition in HEK293 Cells using Fura-2 AM
This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on SOICR.
I. Materials and Reagents
-
HEK293 cells stably expressing human RyR2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Krebs-Ringer-HEPES (KRH) buffer (low and high calcium concentrations)
-
This compound and other test compounds
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle
-
Fluorescence microscopy setup with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
II. Cell Preparation
-
Culture HEK293-RyR2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto poly-D-lysine coated coverslips in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
III. Fura-2 AM Loading
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in KRH buffer. Probenecid (1-2.5 mM) can be included to prevent dye extrusion.
-
Wash the cells twice with KRH buffer (low calcium).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with KRH buffer (low calcium) to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.
IV. SOICR Measurement and Inhibition Assay
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Perfuse the cells with KRH buffer containing a low concentration of extracellular Ca2+ (e.g., 0.1 mM) to establish a stable baseline fluorescence ratio (F340/F380).
-
To induce SOICR, switch the perfusion to KRH buffer with a higher extracellular Ca2+ concentration (e.g., 1-2 mM). This will lead to a gradual increase in sarcoplasmic reticulum Ca2+ load, resulting in spontaneous Ca2+ oscillations.
-
Record the baseline SOICR activity for a sufficient period.
-
Introduce this compound into the high Ca2+ KRH buffer at various concentrations. A dose-response curve can be generated by sequentially increasing the concentration of this compound.
-
Record the changes in the frequency and amplitude of the Ca2+ oscillations in the presence of the inhibitor.
-
As a control, perform a vehicle (DMSO) perfusion under the same conditions.
V. Data Analysis
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
-
Quantify the frequency and amplitude of the Ca2+ oscillations before and after the application of this compound and other inhibitors.
-
Plot the percentage of inhibition of SOICR as a function of the drug concentration to determine the IC50 value.
This comprehensive guide provides the necessary information for researchers to validate and compare the inhibitory effects of this compound on SOICR. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this and other SOICR inhibitors.
References
- 1. RYR2 Channel Inhibition Is the Principal Mechanism 0f Flecainide Action in CPVT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cardiac Ca2+ Release Channels (RyR2) Determines Efficacy of Class I Antiarrhythmic Drugs in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of the β-adrenoceptor blockers carvedilol and metoprolol on SQT1- and SQT2-mutant channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Channel Modulators: VK-II-36, Bay K 8644, and FPL 64176
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of VK-II-36 against two other well-known calcium channel activators, Bay K 8644 and FPL 64176. This document provides a comprehensive overview of their mechanisms of action, supported by experimental data, and detailed protocols for key experimental assays.
Introduction
Voltage-gated calcium channels are integral to a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Pharmacological modulation of these channels is a critical tool in both basic research and drug discovery. While Bay K 8644 and FPL 64176 are established L-type calcium channel activators, this compound presents a different mechanism of action by modulating intracellular calcium release from the sarcoplasmic reticulum. This guide will delineate the distinct properties of these three compounds to aid researchers in selecting the appropriate tool for their experimental needs.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, Bay K 8644, and FPL 64176, based on available experimental data.
Table 1: General Properties and Potency
| Parameter | This compound | Bay K 8644 | FPL 64176 |
| Chemical Class | Carvedilol Analog | 1,4-Dihydropyridine | Benzoylpyrrole |
| Primary Mechanism | Suppressor of Sarcoplasmic Reticulum Ca2+ Release | L-type Ca2+ Channel Activator | L-type Ca2+ Channel Activator |
| EC50 | Not Applicable (modulates intracellular release) | ~17.3 nM | 16 nM[1] |
Table 2: Comparative Efficacy in Electrophysiological Assays
| Parameter | (S)-Bay K 8644 (300 nM) | FPL 64176 (300 nM) |
| Increase in Whole-Cell Ca2+ Current Amplitude (Neonatal Rat Ventricular Cells) | 249 ± 14%[2] | 484 ± 100%[2] |
| Effect on Ca2+ Channel Activation | Little effect[2] | Significantly slowed[2] |
| Effect on Ca2+ Channel Inactivation | Significantly enhanced rate of inactivation[2] | Significantly slowed[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement
This protocol is designed to assess the effects of Bay K 8644 and FPL 64176 on L-type calcium currents in isolated cells such as cardiomyocytes or HEK293 cells expressing the channel.
Cell Preparation:
-
Isolate and culture the desired cells on glass coverslips suitable for microscopy and electrophysiology.
-
For transient transfections, seed cells 48 hours prior to the experiment and transfect 24 hours after seeding.
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1.5-2 mL/min).
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a target cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing the test compound (Bay K 8644 or FPL 64176) at the desired concentration.
-
Record the changes in current amplitude and kinetics.
Isolated Smooth Muscle Contraction Assay
This protocol is used to evaluate the contractile response of smooth muscle tissue to calcium channel activators.
Tissue Preparation:
-
Dissect a segment of smooth muscle, such as the rabbit aorta or guinea pig taenia coli, in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Cut the tissue into strips or rings of appropriate size.
Solutions:
-
Krebs-Ringer Bicarbonate Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
Procedure:
-
Mount the muscle strips in an organ bath containing oxygenated Krebs-Ringer solution at 37°C under a resting tension (e.g., 1-2 g).
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
To assess viability, elicit a reference contraction with a high potassium solution (e.g., 80 mM KCl).
-
After washing and returning to baseline, add the test compound in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Measure the amplitude of the contractile response.
Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak
This protocol is suitable for investigating the effect of compounds like this compound on the release of calcium from intracellular stores, using a fluorescent calcium indicator.
Cell Preparation:
-
Isolate primary cardiomyocytes or use a suitable cell line.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
Solutions:
-
Imaging Buffer (e.g., Tyrode's solution): Composition can vary, but a typical solution contains (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES, pH 7.4.
Procedure:
-
Place the coverslip with dye-loaded cells in a perfusion chamber on a confocal or fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
To measure SR Ca2+ leak, perfuse the cells with a Ca2+-free imaging buffer containing an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin, to prevent reuptake of Ca2+ into the SR.
-
The subsequent rise in cytosolic fluorescence reflects the leak of Ca2+ from the SR.
-
To investigate the effect of this compound, pre-incubate the cells with the compound before and during the application of the SERCA inhibitor.
-
The change in the rate and amplitude of the fluorescence increase in the presence of this compound indicates its effect on SR Ca2+ leak.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: L-type calcium channel activation pathway.
Caption: Sarcoplasmic reticulum calcium release pathway.
Experimental Workflows
Caption: Whole-cell patch-clamp experimental workflow.
Caption: Isolated muscle contraction experimental workflow.
Conclusion
This guide provides a comparative overview of this compound, Bay K 8644, and FPL 64176, highlighting their distinct mechanisms of action and providing experimental data to inform their application in research. Bay K 8644 and FPL 64176 are both potent activators of L-type calcium channels, with FPL 64176 demonstrating greater efficacy in increasing current amplitude. In contrast, this compound acts on intracellular calcium stores by suppressing sarcoplasmic reticulum Ca2+ release. The choice of compound will therefore depend on the specific scientific question being addressed. For studies requiring direct activation of plasma membrane calcium channels, Bay K 8644 and FPL 64176 are appropriate choices, with FPL 64176 being the more potent option. For investigations into the modulation of intracellular calcium release from the sarcoplasmic reticulum, this compound is a more suitable tool. The provided experimental protocols offer a starting point for the characterization and comparison of these and other calcium channel modulators.
References
Replicating Published Findings on the Mechanism of VK-II-36: A Comparative Guide
For researchers, scientists, and drug development professionals investigating novel anti-arrhythmic agents, this guide provides a comprehensive comparison of the published findings on VK-II-36's mechanism of action against its parent compound, carvedilol (B1668590), and other commonly used beta-blockers: metoprolol, bisoprolol, and nebivolol (B1214574). This guide is intended to facilitate the replication of key experiments and provide a clear, data-driven comparison of these compounds' effects on cardiomyocyte electrophysiology and calcium handling.
Executive Summary
This compound, a carvedilol analog, has been shown to inhibit triggered activities in the heart by suppressing spontaneous Ca2+ release from the sarcoplasmic reticulum (SR), a mechanism implicated in both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[1][2] Unlike its parent compound, carvedilol, this compound exerts these effects without significant β-adrenergic receptor blockade.[1][2] This unique pharmacological profile suggests a direct action on the cardiac ryanodine (B192298) receptor (RyR2), similar to carvedilol's known effects. In comparison, while other beta-blockers like metoprolol, bisoprolol, and nebivolol also exhibit anti-arrhythmic properties, their primary mechanism involves β-adrenoceptor antagonism, with varying effects on specific ion channels and intracellular calcium handling. Notably, nebivolol has also been shown to directly suppress RyR2-mediated spontaneous Ca2+ release, a property not shared by most other beta-blockers.
Comparative Efficacy on Electrophysiological Parameters
The following tables summarize the quantitative effects of this compound, carvedilol, metoprolol, bisoprolol, and nebivolol on key electrophysiological parameters as reported in published literature.
Table 1: Effect on Triggered Arrhythmias (EADs and DADs)
| Compound | Effect on Early Afterdepolarizations (EADs) | Effect on Delayed Afterdepolarizations (DADs) | Primary Reference |
| This compound | Abolished phase 2 EADs and significantly decreased the amplitude of phase 3 EADs. Completely prevented EAD-mediated triggered activities. | Abolished diastolic spontaneous Ca2+ elevations and DADs. | Maruyama M, et al. Heart Rhythm. 2013.[1][2] |
| Carvedilol | Suppresses EADs. | Suppresses DADs by direct action on RyR2. | Maruyama M, et al. Heart Rhythm. 2013. |
| Metoprolol | Primarily indirect effects via β-blockade. | Primarily indirect effects via β-blockade. | Not directly reported to suppress DADs via RyR2 inhibition. |
| Bisoprolol | Primarily indirect effects via β-blockade. | Primarily indirect effects via β-blockade. | Not directly reported to suppress DADs via RyR2 inhibition. |
| Nebivolol | Not explicitly reported, but suppression of spontaneous Ca2+ release suggests a potential effect. | Effectively suppresses store-overload induced Ca2+ release (SOICR), a mechanism for DADs. | Tan Z, et al. Biochemical Journal. 2016. |
Table 2: Effects on Sarcoplasmic Reticulum (SR) Ca2+ Release
| Compound | Effect on Spontaneous SR Ca2+ Release | Putative Molecular Target |
| This compound | Suppresses spontaneous intracellular Ca2+ elevations (SCaEs).[1][2] | Ryanodine Receptor 2 (RyR2).[1] |
| Carvedilol | Inhibits store-overload induced Ca2+ release (SOICR). | Ryanodine Receptor 2 (RyR2). |
| Metoprolol | May prevent SR Ca2+ leak in heart failure models, likely indirectly. | Primarily β1-adrenergic receptor. |
| Bisoprolol | No direct inhibitory effect on RyR2 reported. | Primarily β1-adrenergic receptor. |
| Nebivolol | Suppresses store-overload induced Ca2+ release (SOICR). | Ryanodine Receptor 2 (RyR2). |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups described in the literature, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of triggered arrhythmias and points of intervention.
Caption: Workflow for studying drug effects on triggered arrhythmias.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, designed to be a practical guide for replication.
Induction and Optical Mapping of DADs in Rabbit Hearts
-
Animal Model: New Zealand White rabbits.
-
Heart Preparation: Hearts are isolated and Langendorff-perfused with Tyrode's solution.
-
Dye Loading: The heart is stained with a voltage-sensitive dye (e.g., RH237) and a Ca2+-sensitive dye (e.g., Rhod-2 AM).
-
Induction of DADs:
-
Rapid ventricular pacing is performed.
-
Isoproterenol is infused to induce SR Ca2+ overload.
-
-
Data Acquisition: Simultaneous optical mapping of membrane potential and intracellular Ca2+ is performed to record action potentials and Ca2+ transients.
-
Drug Application: this compound or a comparator drug is perfused through the coronary circulation.
-
Analysis: The incidence and amplitude of diastolic spontaneous Ca2+ elevations and DADs are measured before and after drug administration.
Induction and Optical Mapping of EADs in Rabbit Hearts (Acquired Long QT Syndrome Model)
-
Model Creation: An acquired long QT syndrome model is established in Langendorff-perfused rabbit hearts.
-
Induction of EADs: The combination of specific pharmacological agents and pacing protocols are used to induce both phase 2 and phase 3 EADs.
-
Data Acquisition: Similar to the DAD protocol, simultaneous optical mapping of membrane potential and intracellular Ca2+ is conducted.
-
Drug Application: this compound or a comparator drug is administered.
-
Analysis: The effects of the drug on the incidence and amplitude of phase 2 and phase 3 EADs, as well as the occurrence of triggered arrhythmias, are quantified.
Single-Cell Electrophysiology (Patch-Clamp)
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig, or mouse).
-
Recording Configuration: Whole-cell patch-clamp technique is used to record action potentials and specific ion channel currents.
-
Solutions:
-
External Solution (Tyrode's): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4.
-
Pipette Solution: Contains a potassium-based primary salt (e.g., K-aspartate or KCl), Mg-ATP, and a Ca2+ buffer (e.g., EGTA), pH adjusted to 7.2.
-
-
Action Potential Recording: Cells are held in current-clamp mode, and action potentials are elicited by brief depolarizing current injections. Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90) are measured.
-
Ion Channel Current Recording: Cells are held in voltage-clamp mode. Specific voltage protocols are applied to isolate and measure individual ionic currents (e.g., L-type Ca2+ current, late Na+ current, various K+ currents).
-
Drug Application: The drug of interest is applied to the bath solution at various concentrations.
-
Analysis: The effects of the drug on action potential morphology and the amplitude and kinetics of specific ion currents are quantified.
This guide provides a foundational framework for researchers seeking to replicate and build upon the published findings of this compound's mechanism of action. The provided data, protocols, and diagrams aim to facilitate a direct and objective comparison with relevant alternative compounds.
References
Safety Operating Guide
Proper Disposal Procedures for VK-II-36: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for the proper management of VK-II-36, a carvedilol (B1668590) analog and calcium channel activator used in drug development and scientific research. Due to its chemical nature and potential environmental impact, adherence to established guidelines is crucial for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet for carvedilol and adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[3][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[2] Clean the spill using appropriate absorbent materials and dispose of the waste as hazardous.[6]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, vials), and PPE.
-
Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be affixed with a "Hazardous Waste" label.
-
The label must clearly identify the contents, including "this compound waste" and any solvents used.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.[7]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [2]
Quantitative Data Summary
The following table summarizes the key hazard information for Carvedilol, the parent compound of this compound. This data should be used as a conservative guide for handling and disposal procedures for this compound.
| Hazard Classification | Details | Source |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects. | [2][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [3][6] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory practices for hazardous chemical waste management and information derived from the Safety Data Sheets of the analogous compound, carvedilol. Specific experimental protocols involving this compound should include a dedicated section on waste disposal that aligns with these guidelines.
Visualizing the Disposal Workflow
To facilitate understanding and compliance, the following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Caption: High-level workflow for this compound disposal.
Caption: Immediate actions for a this compound spill.
References
Navigating the Safe Handling of VK-II-36: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like VK-II-36 are paramount for ensuring laboratory safety and maintaining experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety information for a closely related product, "dramm vk-ii r3," and general best practices for handling chemical compounds in a laboratory setting.[1][2] It is crucial to supplement this information with your institution's specific safety protocols and to conduct a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is a general guideline and may need to be adapted based on the specific procedures and quantities being used.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | Must meet ANSI Z87.1 standards. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). An impervious apron or lab coat is also recommended. | Consult glove manufacturer's compatibility charts for specific breakthrough times. |
| Respiratory | A chemical respirator with an organic vapor cartridge and a full facepiece may be necessary in case of insufficient ventilation or when dealing with aerosols. | NIOSH-approved. The need for respiratory protection should be determined by a risk assessment. |
| Body | Long-sleeved lab coat or chemical-resistant suit. | --- |
| Feet | Closed-toe shoes. | --- |
Emergency Procedures
Spill Response
In the event of a spill, prompt and appropriate action is critical to minimize hazards. The following table outlines the general procedure for responding to a chemical spill.
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent materials (e.g., absorbent pads, vermiculite). 4. Wipe up the spill with an absorbent material. 5. Clean the spill area thoroughly with soap and water.[1] 6. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1] |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's emergency response team. 3. If safe to do so, and you are trained, stop the source of the leak. 4. Dike the spill to prevent it from spreading.[1] 5. Await the arrival of trained emergency personnel to handle the cleanup. |
First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Handling and Disposal Workflow
The following diagram illustrates the general workflow for the safe handling and disposal of this compound.
Caption: General workflow for handling and disposal of this compound.
Chemical Spill Response Plan
This diagram outlines the logical steps to follow in the event of a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and labware, should be considered hazardous waste.[3] Follow these steps for proper disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: Use a designated, chemically compatible, and leak-proof container for all this compound waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.[3]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's specific guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
